N3PT
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N3OS.2ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKCAQWOASSTP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of N3-pyridyl thiamine (N3PT) in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. A key enzyme in the non-oxidative branch of this pathway is transketolase (TKT). Dysregulation of the PPP has been implicated in various diseases, most notably in cancer, where increased flux through the pathway supports rapid cell proliferation and mitigates oxidative stress. N3-pyridyl thiamine (B1217682) (N3PT) has emerged as a potent and selective inhibitor of transketolase, making it an invaluable tool for studying the physiological and pathological roles of the PPP. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of the pentose phosphate pathway.
Introduction to this compound
N3-pyridyl thiamine (this compound) is a synthetic thiamine analog that acts as a competitive inhibitor of transketolase[1]. As a thiamine antagonist, this compound undergoes intracellular pyrophosphorylation to its active form, which then binds with high affinity to the thiamine pyrophosphate (TPP) binding site of transketolase, thereby blocking its enzymatic activity[1]. This inhibition effectively curtails the non-oxidative branch of the pentose phosphate pathway.
Mechanism of Action
This compound's primary role in the context of the pentose phosphate pathway is the potent and selective inhibition of transketolase.
Molecular Interaction
This compound, after being converted to its pyrophosphate derivative within the cell, binds to the apo-transketolase (the enzyme lacking its TPP cofactor) with high affinity. This binding prevents the natural cofactor, thiamine pyrophosphate, from associating with the enzyme, thus rendering it inactive.
Impact on the Pentose Phosphate Pathway
Transketolase catalyzes two key reversible reactions in the non-oxidative PPP:
-
Fructose 6-phosphate + Glyceraldehyde 3-phosphate ↔ Erythrose 4-phosphate + Xylulose 5-phosphate
-
Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate ↔ Ribose 5-phosphate + Xylulose 5-phosphate
By inhibiting transketolase, this compound blocks these crucial carbon-shuffling reactions. This leads to an accumulation of the substrates of transketolase and a depletion of its products, thereby disrupting the flux through the non-oxidative PPP. This disruption has significant downstream consequences, including the impaired synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 22 nM | Apo-transketolase | [1] |
Table 1: In Vitro Binding Affinity of this compound
| Study Type | Cell Line/Animal Model | Dosage/Concentration | Key Findings | Reference |
| In Vivo Study | HCT-116 tumor-bearing nude mice | 100 mg/kg, i.v., twice a day for 2 weeks | Almost complete suppression of transketolase activity in blood, spleen, and tumor cells. No significant anti-tumor activity was observed, suggesting alternative pathways for ribose synthesis in these cells. | [2] |
| Antiplasmodial Activity | Plasmodium falciparum | IC50 ~10-fold lower than oxythiamine | Potent suppression of parasite proliferation. | [3] |
Table 2: In Vivo and Cellular Activity of this compound
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments involving this compound.
In Vitro Transketolase Activity Assay
This protocol is a generalized method for measuring transketolase activity in cell or tissue lysates, which can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Cell or tissue lysate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase
-
NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
Prepare a reaction mixture containing the reaction buffer, coupling enzymes, and NADH.
-
Add a defined amount of cell or tissue lysate to the wells of a 96-well plate.
-
To the appropriate wells, add varying concentrations of this compound or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transketolase activity.
-
Calculate the transketolase activity and the inhibitory effect of this compound.
Cellular Proliferation Assay
This protocol can be used to determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for CyQUANT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value of this compound.
In Vivo Xenograft Mouse Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft (e.g., HCT-116)
-
This compound formulated for intravenous injection
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle control intravenously according to the desired schedule (e.g., twice daily).
-
Measure tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of transketolase activity, western blotting, or immunohistochemistry).
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Downstream Consequences of Transketolase Inhibition by this compound
The inhibition of transketolase by this compound has several significant downstream effects that are of interest to researchers in drug development.
Impaired Nucleotide Synthesis
By blocking the production of ribose-5-phosphate, this compound can limit the availability of precursors for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides (dATP, dGTP, dCTP, dTTP). This can lead to an arrest of DNA and RNA synthesis, ultimately inhibiting cell proliferation. This is a key rationale for investigating transketolase inhibitors as anti-cancer agents.
Altered Redox Homeostasis
The pentose phosphate pathway is a major source of cellular NADPH, which is essential for maintaining a reduced intracellular environment and for regenerating reduced glutathione (B108866) (GSH), a critical antioxidant. While this compound primarily affects the non-oxidative branch, the accumulation of intermediates can feedback-inhibit the oxidative branch, potentially leading to a decrease in NADPH production. This can render cells more susceptible to oxidative stress, a strategy that can be exploited in cancer therapy.
Potential for Synergy with Other Therapies
The metabolic alterations induced by this compound may sensitize cancer cells to other therapeutic agents. For instance, cells with a compromised ability to manage oxidative stress due to this compound treatment may be more vulnerable to radiation therapy or chemotherapeutic drugs that induce reactive oxygen species (ROS).
Conclusion
N3-pyridyl thiamine (this compound) is a powerful and specific tool for the investigation of the pentose phosphate pathway. Its potent inhibition of transketolase allows for the detailed study of the roles of the non-oxidative branch of the PPP in health and disease. For researchers and drug development professionals, this compound serves as a critical pharmacological probe to explore the therapeutic potential of targeting metabolic pathways in cancer and other proliferative disorders. Further research into the detailed downstream signaling consequences of this compound-mediated transketolase inhibition will likely unveil new avenues for therapeutic intervention.
References
N3PT: A Potential Anti-Cancer Agent Targeting Transketolase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a critical metabolic pathway for cancer cells, providing essential precursors for nucleotide synthesis and NADPH for redox homeostasis. By targeting TKT, this compound presents a rational approach for anti-cancer therapy. This technical guide provides a comprehensive overview of the current state of knowledge on this compound as a potential anti-cancer agent, including its mechanism of action, available preclinical data, and relevant experimental protocols. Due to the limited publicly available data specifically on this compound's anti-cancer effects, this guide also incorporates data from other known transketolase inhibitors, such as oxythiamine (B85929), to illustrate the potential therapeutic implications of TKT inhibition.
Introduction: The Rationale for Targeting Transketolase in Cancer
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such critical pathway is the pentose phosphate pathway (PPP), which branches from glycolysis. The PPP is responsible for producing two key cellular components:
-
Ribose-5-phosphate (B1218738): A precursor for the synthesis of nucleotides (DNA and RNA).
-
NADPH (Nicotinamide Adenine Dinucleotide Phosphate): A primary cellular reductant essential for counteracting oxidative stress and for reductive biosynthesis.
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the PPP. It catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby interconverting sugar phosphates. This activity is crucial for the flexible utilization of glucose-derived carbons to meet the cell's anabolic demands.
In many cancers, the expression and activity of TKT are upregulated, correlating with poor prognosis and tumor progression[1][2]. This makes TKT an attractive target for anti-cancer drug development. Inhibition of TKT is hypothesized to disrupt nucleotide synthesis and increase oxidative stress, leading to cancer cell death.
This compound: A Potent and Selective Transketolase Inhibitor
This compound (N3-pyridyl thiamine) has been identified as a potent and selective inhibitor of transketolase. It acts as a thiamine (B1217682) antagonist. For its inhibitory activity, this compound is pyrophosphorylated and then binds to the apo-transketolase (the enzyme lacking its thiamine pyrophosphate cofactor) with a high affinity, exhibiting a dissociation constant (Kd) of 22 nM[3].
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of transketolase activity. By blocking this enzyme, this compound is expected to disrupt the non-oxidative pentose phosphate pathway, leading to a decreased supply of ribose for nucleotide synthesis and a reduction in NADPH production. This dual effect can theoretically induce cell cycle arrest and apoptosis in cancer cells.
Figure 1. Proposed mechanism of action of this compound.
Preclinical Data on this compound and Other TKT Inhibitors
In Vivo Efficacy of this compound
To date, only one in vivo study on this compound has been reported in the publicly available literature. This study investigated the effect of this compound in a xenograft model of human colorectal carcinoma (HCT-116).
| Parameter | Value | Reference |
| Animal Model | HCT-116 tumor-bearing nude mice | [3] |
| Dosage | 100 mg/kg | [3] |
| Administration | Intravenous injection, twice a day for 2 weeks | [3] |
| Effect on TKT Activity | Decreased | [3] |
| Anti-tumor Activity | No significant effect on tumor size | [3] |
The lack of significant anti-tumor activity in this model was suggested to be due to alternative pathways for ribose synthesis that may compensate for TKT inhibition[3].
Anti-Cancer Activity of Other Transketolase Inhibitors
Due to the limited data on this compound, the anti-cancer potential of targeting TKT can be further understood by examining other inhibitors, such as oxythiamine.
| Compound | Cell Line | IC50 | Reference |
| Oxythiamine | MIA PaCa-2 (Pancreatic) | 14.95 µM | [4] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | 8.75 µM (for invasion and migration) | [4][5] |
| Oroxylin A | HepG2 (Hepatocellular) | ~25 µM (viability reduced by 35-80%) | [6] |
| Chaetocin (B1668567) | A549/DDP (Cisplatin-resistant NSCLC) | < 0.2 µM (inhibits TKT activity and expression) | [7] |
Oxythiamine has also demonstrated in vivo anti-tumor and anti-metastatic effects in mouse models[4][5]. Furthermore, inhibition of TKT by various compounds has been shown to induce apoptosis and cell cycle arrest in different cancer cell lines[4][6][8][9]. For instance, oroxylin A was found to induce S/G2 phase arrest in HepG2 cells[6], while oxythiamine caused a G1 phase arrest in pancreatic cancer cells[8].
Potential Signaling Pathways and Cellular Effects of TKT Inhibition
While direct inhibition of the PPP is the primary mechanism, targeting TKT can have broader effects on cellular signaling and processes.
Figure 2. Potential signaling consequences of TKT inhibition.
Studies on TKT inhibitors have suggested links to other critical cancer signaling pathways:
-
Notch Signaling: Inhibition of TKT in colorectal cancer cells led to a decrease in the protein levels of NICD and Hes1, key components of the Notch signaling pathway[1].
-
PI3K/Akt Signaling: The TKT inhibitor chaetocin was found to inhibit the PI3K/Akt signaling pathway in non-small cell lung cancer cells[7].
-
Apoptosis Pathways: Proteomic analysis of pancreatic cancer cells treated with oxythiamine revealed changes in multiple cellular signaling pathways associated with apoptosis[8][10][11].
Experimental Protocols
This section provides generalized protocols for key experiments relevant to the study of this compound and other TKT inhibitors.
Transketolase Activity Assay
This assay measures the enzymatic activity of TKT in cell or tissue lysates.
Figure 3. General workflow for a TKT activity assay.
Protocol:
-
Prepare cell or tissue lysates in TKT assay buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add the lysate to the assay buffer containing the TKT substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate) and a detection reagent.
-
Incubate the plate at 37°C.
-
Measure the absorbance or fluorescence at appropriate intervals to determine the rate of product formation.
-
Calculate the TKT activity based on a standard curve.
Note: Several commercial kits are available for measuring TKT activity.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intravenously) to the treatment group and a vehicle control to the control group according to a defined schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.
Protocol:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine changes in protein expression.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cancer cells with this compound for a desired period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions and Conclusion
This compound is a promising anti-cancer agent due to its potent and selective inhibition of transketolase, a key enzyme in cancer cell metabolism. However, the currently available data on its anti-cancer efficacy is limited. The lack of significant tumor growth inhibition in the single reported in vivo study highlights the need for further research to understand potential resistance mechanisms, such as the activation of alternative metabolic pathways.
Future research should focus on:
-
Evaluating the in vitro cytotoxicity of this compound against a broad panel of cancer cell lines to determine its spectrum of activity and IC50 values.
-
Investigating the effects of this compound on apoptosis and cell cycle progression in various cancer models.
-
Elucidating the specific signaling pathways modulated by this compound-mediated TKT inhibition.
-
Exploring combination therapies where this compound could be used to sensitize cancer cells to other anti-cancer agents.
-
Conducting further in vivo studies in different xenograft models to fully assess its anti-tumor potential.
References
- 1. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
The Discovery and Synthesis of N3-Pyridyl Thiamine: A Transketolase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: N3-pyridyl thiamine (B1217682) (N3PT), a synthetic thiamine analog, has emerged as a potent and selective inhibitor of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for the production of ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis, and NADPH, a key reducing agent. Due to the high demand for these metabolites in rapidly proliferating cancer cells, TKT has been identified as a promising target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N3-pyridyl thiamine, with a focus on its mechanism of action and preclinical data.
Discovery and Rationale
N3-pyridyl thiamine, chemically known as 3-(6-methyl-2-amino-pyridin-3-ylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium chloride hydrochloride, was developed as part of a program to identify novel inhibitors of transketolase.[1] The rationale behind its design was to create a thiamine analog that, once pyrophosphorylated by thiamine pyrophosphokinase (TPK), would bind to the active site of TKT and inhibit its function.[2][3] By replacing the pyrimidine (B1678525) ring of thiamine with a 6-methyl-2-amino-pyridine moiety, researchers aimed to create a molecule that would be recognized by TPK but would subsequently act as an antagonist at the TKT level.
Synthesis of N3-Pyridyl Thiamine
The synthesis of N3-pyridyl thiamine is a multi-step process that involves the preparation of the key pyridine (B92270) intermediate and its subsequent coupling with the thiazole (B1198619) moiety of thiamine. While the specific, detailed protocol is outlined in the primary literature, a general overview of the synthetic strategy is presented below.[1]
Experimental Protocol: General Synthesis Outline
-
Synthesis of the Pyridine Moiety: The synthesis typically starts with a commercially available substituted pyridine. A key intermediate is the 3-(chloromethyl)-6-methyl-pyridin-2-amine hydrochloride, which can be synthesized from the corresponding (2-aminopyridin-3-yl)methanol.
-
Coupling Reaction: The chloromethylated pyridine derivative is then reacted with the thiazole component of thiamine, 5-(2-hydroxyethyl)-4-methylthiazole. This quaternization reaction forms the central thiazolium ring of the N3-pyridyl thiamine molecule.
-
Purification and Characterization: The final product is purified using standard chromatographic techniques, and its structure is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
Mechanism of Action
N3-pyridyl thiamine exerts its biological effect by targeting the enzyme transketolase within the pentose phosphate pathway.
Signaling Pathway: Pentose Phosphate Pathway and this compound Inhibition
Caption: Mechanism of N3-pyridyl thiamine inhibition of the pentose phosphate pathway.
As illustrated, N3-pyridyl thiamine is a substrate for thiamine pyrophosphokinase, which converts it to its active pyrophosphorylated form. This active metabolite then binds to transketolase, potently inhibiting its enzymatic activity.[2][3] This blockade of TKT disrupts the non-oxidative branch of the pentose phosphate pathway, thereby limiting the cell's ability to produce ribose-5-phosphate for nucleotide synthesis.
Biological Activity and Preclinical Data
4.1 In Vitro Activity
N3-pyridyl thiamine has demonstrated potent inhibitory activity against transketolase. The pyrophosphorylated form of this compound binds to the apoenzyme form of transketolase (Apo-TK), which lacks the thiamine diphosphate (B83284) cofactor, with a high affinity.
Table 1: In Vitro Binding Affinity of N3-Pyridyl Thiamine
| Compound | Target | Parameter | Value |
| N3-Pyridyl Thiamine | Apo-Transketolase | Kd | 22 nM[2] |
4.2 In Vivo Activity
The in vivo efficacy of N3-pyridyl thiamine was evaluated in a pharmacodynamic study using nude mice bearing HCT-116 human colon carcinoma xenografts.
Table 2: In Vivo Evaluation of N3-Pyridyl Thiamine in HCT-116 Xenograft Model
| Parameter | Value |
| Animal Model | Nude mice with HCT-116 tumor xenografts[1] |
| Dosing Regimen | 100 mg/kg, intravenous injection, twice a day for 2 weeks[2] |
| Effect on Transketolase Activity | Almost completely suppressed in blood, spleen, and tumor cells[1] |
| Effect on Other Enzymes | Little effect on the activity of α-ketoglutarate dehydrogenase or glucose-6-phosphate dehydrogenase[1] |
| Antitumor Activity | No significant anti-tumor activity was observed[2] |
The study revealed that while N3-pyridyl thiamine effectively and selectively inhibited its target enzyme, transketolase, in vivo, this did not translate to a significant reduction in tumor size in the HCT-116 xenograft model.[1][2] This suggests that in this particular tumor model, alternative pathways for ribose synthesis may be operational, allowing the cancer cells to circumvent the blockade of the pentose phosphate pathway.[2]
Experimental Workflow: In Vivo Pharmacodynamic Study
Caption: Workflow for the in vivo evaluation of N3-pyridyl thiamine.
Experimental Protocols
5.1 Transketolase Activity Assay
The activity of transketolase in tissue homogenates can be determined by a coupled enzymatic assay that measures the consumption of NADH.
Protocol: Transketolase Activity Assay
-
Sample Preparation: Homogenize tissue samples in a suitable buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a substrate for transketolase (e.g., ribose-5-phosphate), and coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Initiation of Reaction: Add the tissue supernatant to the reaction mixture and initiate the reaction by adding NADH.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH consumption is proportional to the transketolase activity.
-
Data Analysis: Calculate the specific activity of transketolase and normalize to the total protein concentration of the sample.
5.2 Alpha-Ketoglutarate Dehydrogenase Activity Assay
The activity of this enzyme, which was not significantly affected by this compound, can also be measured spectrophotometrically.
Protocol: Alpha-Ketoglutarate Dehydrogenase Activity Assay
-
Sample Preparation: Prepare tissue lysates as described for the transketolase assay.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, α-ketoglutarate, coenzyme A, and NAD+.
-
Initiation of Reaction: Add the tissue lysate to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the production of NADH.
-
Data Analysis: Calculate the enzyme activity based on the rate of NADH formation.
Conclusion and Future Directions
N3-pyridyl thiamine is a potent and selective inhibitor of transketolase that has proven to be a valuable tool for studying the role of the pentose phosphate pathway in cancer cell metabolism. While it did not exhibit significant antitumor activity as a single agent in the HCT-116 xenograft model, its ability to effectively suppress its target in vivo highlights its potential as a chemical probe. Future research could explore the efficacy of N3-pyridyl thiamine in other cancer models that are more dependent on the pentose phosphate pathway for ribose synthesis. Additionally, combination therapies, where this compound is used to sensitize cancer cells to other chemotherapeutic agents, may represent a promising avenue for further investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in pursuing these and other lines of inquiry related to transketolase inhibition.
References
N3PT: A Technical Guide to its Effects on Cellular Metabolism and Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By targeting transketolase, this compound disrupts a central node of cellular metabolism, impacting the production of ribose for nucleotide synthesis and altering the flux of glycolytic intermediates. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on cellular metabolism and nucleotide biosynthesis, presenting quantitative data, detailed experimental protocols for investigating these effects, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction to this compound
This compound, also known as N3-pyridyl thiamine (B1217682), is a thiamine analog that acts as a competitive inhibitor of transketolase.[1] Its chemical name is 3-((2-amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride hydrochloride, and its CAS number is 13860-66-7. This compound is pyrophosphorylated in the cell to its active form, which then binds to transketolase with a high affinity, exhibiting a dissociation constant (Kd) of 22 nM for the apoenzyme.[1]
Transketolase is a key enzyme in the pentose phosphate pathway, responsible for the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. This function is vital for the production of ribose-5-phosphate (B1218738), the precursor for the synthesis of nucleotides and nucleic acids, and for the regeneration of intermediates that can re-enter glycolysis. Due to the high demand for nucleotides in proliferating cancer cells, transketolase has emerged as a promising target for anti-cancer drug development.
Data Presentation: The Impact of this compound on Cellular Metabolism
While comprehensive metabolomic data for this compound is not yet publicly available, studies on this compound and other transketolase inhibitors, such as oxythiamine, provide a strong basis for predicting its metabolic consequences.
Quantitative Data on this compound Activity
The most direct quantitative data available for this compound pertains to its potent and selective inhibition of transketolase activity.
| Parameter | Value | System | Reference |
| Transketolase Binding Affinity (Kd) | 22 nM | Apo-transketolase | [1] |
| In Vivo Transketolase Inhibition | Almost complete suppression | HCT-116 tumor xenografts, blood, spleen (mice) | MedChemExpress Data |
Anticipated Effects of this compound on Cellular Metabolites
Based on the known function of transketolase and metabolomics studies of the related inhibitor oxythiamine, the following changes in cellular metabolite pools are anticipated following this compound treatment.[2][3]
| Metabolite Class | Metabolite | Predicted Change | Rationale |
| Pentose Phosphate Pathway Intermediates | Ribose-5-phosphate | Decrease | Inhibition of transketolase blocks a key step in its synthesis. |
| Sedoheptulose-7-phosphate | Decrease | Product of the transketolase-mediated reaction. | |
| Erythrose-4-phosphate | Accumulation | Substrate for a transketolase-mediated reaction. | |
| Glycolytic Intermediates | Fructose-6-phosphate | Accumulation | Reduced conversion into the PPP. |
| Glyceraldehyde-3-phosphate | Accumulation | Reduced conversion into the PPP. | |
| Nucleotide Pools | ATP, GTP, CTP, UTP | Decrease | Reduced availability of ribose-5-phosphate for de novo synthesis. |
| dATP, dGTP, dCTP, dTTP | Decrease | Reduced availability of ribonucleotide precursors. | |
| Amino Acids | Alanine, Aspartate, Glutamate | Altered | Changes in central carbon metabolism can impact amino acid biosynthesis and degradation pathways.[4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and its Impact on Nucleotide Synthesis
The following diagram illustrates the mechanism by which this compound inhibits transketolase and the subsequent downstream effects on the pentose phosphate pathway and nucleotide biosynthesis.
Caption: this compound is pyrophosphorylated to its active form, which inhibits transketolase, blocking the production of ribose-5-phosphate and subsequent nucleotide synthesis.
Experimental Workflow for Metabolomic Analysis
This diagram outlines a typical workflow for investigating the metabolic effects of this compound on cultured cells.
Caption: A streamlined workflow for studying the metabolic impact of this compound, from cell culture to pathway analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cellular metabolism.
In Vitro Transketolase Activity Assay
This protocol is adapted from standard enzymatic assays for transketolase.
Objective: To quantify the enzymatic activity of transketolase in cell lysates treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Transketolase assay buffer (50 mM Tris-HCl, pH 7.6)
-
Substrates: Ribose-5-phosphate (R5P), Xylulose-5-phosphate (X5P)
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
This compound
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Harvest and lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing transketolase assay buffer, R5P, X5P, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.
-
Initiate Reaction: Add a standardized amount of cell lysate to each well to initiate the reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance vs. time curve). Transketolase activity is proportional to this rate and should be normalized to the protein concentration of the lysate.
Quantification of Intracellular Nucleotide Pools by LC-MS/MS
This protocol provides a framework for the targeted quantification of nucleotides.[5][6][7]
Objective: To measure the absolute concentrations of ATP, GTP, CTP, UTP, and their deoxy counterparts in cells treated with this compound.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Hydrophilic interaction liquid chromatography (HILIC) column
-
Nucleotide standards for calibration curves
Procedure:
-
Cell Treatment and Harvesting: Treat cultured cells with this compound. After treatment, rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex vigorously and incubate at -20°C to precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the protein and cell debris. Collect the supernatant containing the polar metabolites.
-
Solvent Removal: Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
LC-MS/MS Analysis: Inject the samples onto the HILIC column and elute with a gradient of mobile phases. Use multiple reaction monitoring (MRM) mode on the mass spectrometer to detect and quantify the specific parent-to-fragment ion transitions for each nucleotide.
-
Data Analysis: Generate calibration curves using the nucleotide standards. Quantify the nucleotide concentrations in the samples by comparing their peak areas to the calibration curves. Normalize the results to the cell number or protein content.
Measurement of Pentose Phosphate Pathway Flux using ¹³C-Labeled Glucose
This advanced protocol allows for the dynamic measurement of carbon flow through the PPP.[8][9]
Objective: To determine the relative contribution of the PPP to glucose metabolism in this compound-treated cells.
Materials:
-
Cultured cells
-
Glucose-free culture medium
-
[1,2-¹³C₂]glucose or other suitable ¹³C-labeled glucose tracer
-
This compound
-
Metabolite extraction reagents (as in 4.2)
-
GC-MS or LC-MS/MS system capable of distinguishing isotopologues
Procedure:
-
Cell Culture and Labeling: Culture cells in glucose-free medium supplemented with a known concentration of ¹³C-labeled glucose. Treat one set of cells with this compound.
-
Metabolite Extraction: After a defined incubation period, extract intracellular metabolites as described previously.
-
Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.
-
Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distribution of key metabolites, such as lactate, pyruvate, and ribose from RNA hydrolysis.
-
Flux Analysis: The pattern of ¹³C incorporation into these metabolites reveals the relative activity of glycolysis versus the PPP. For instance, with [1,2-¹³C₂]glucose, glycolysis produces singly labeled lactate, while the PPP produces doubly labeled lactate. The ratio of these isotopologues can be used to calculate the relative flux through the PPP.
Conclusion
This compound is a powerful research tool for probing the role of the pentose phosphate pathway in cellular metabolism. Its high potency and selectivity for transketolase make it an ideal candidate for studying the metabolic vulnerabilities of rapidly proliferating cells, particularly in the context of cancer. The anticipated disruption of nucleotide synthesis highlights a key mechanism by which this compound may exert its biological effects. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the detailed metabolic consequences of this compound treatment and to explore its therapeutic potential. Further metabolomic and flux analysis studies are warranted to fully characterize the impact of this promising inhibitor on the intricate network of cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 5. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 9. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vivo Efficacy of N3PT: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic pathway for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense. Due to the high proliferative rate of cancer cells and their increased demand for nucleotides, transketolase has been identified as a potential therapeutic target in oncology. This technical guide summarizes the preliminary in vivo efficacy studies of this compound, providing an overview of the available data, experimental methodologies, and the current understanding of its therapeutic potential.
Core Mechanism of Action
This compound acts as a thiamine (B1217682) antagonist. It is pyrophosphorylated in situ to form a stable thiamine pyrophosphate (TPP) analog. This analog then binds to and inhibits transketolase, thereby blocking the non-oxidative branch of the pentose phosphate pathway. The intended therapeutic effect is to deprive cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
In Vivo Efficacy Studies
Preliminary in vivo studies of this compound have been conducted primarily in a human colorectal carcinoma xenograft model. The available data consistently indicates that while this compound successfully engages its target in a whole-animal setting, this target engagement does not translate into a significant anti-tumor response in the models studied.
Quantitative Data Summary
The following tables summarize the key findings from the available preclinical in vivo studies. It is important to note that detailed quantitative data from full-text publications are not publicly available; the information presented here is compiled from conference abstracts and other publicly accessible sources.
Table 1: this compound In Vivo Efficacy in HCT-116 Xenograft Model
| Parameter | Result |
| Animal Model | Nude mice bearing HCT-116 (human colorectal carcinoma) tumor xenografts |
| Treatment Regimen | 100 mg/kg this compound, administered intraperitoneally (i.p.) twice daily for 2 weeks |
| Tumor Growth | No significant effect on tumor weight or size compared to control |
| Target Engagement | Almost complete suppression of transketolase activity in blood, spleen, and tumor tissue |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Parameter | Intravenous (i.v.) Administration (2 mg/kg) | Intraperitoneal (i.p.) Administration (20 mg/kg) |
| Cmax | 3.2 µg/mL | 4.39 µg/mL |
| t1/2 (half-life) | 1.1 hours | 0.64 hours |
| AUC | 0.32 µg·h/mL | 3.83 µg·h/mL |
Experimental Protocols
HCT-116 Xenograft Model
The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model using the HCT-116 human colorectal cancer cell line.
-
Animal Model: Athymic nude mice.
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Tumor Implantation: HCT-116 cells were implanted subcutaneously into the flank of the mice.
-
Treatment: Mice were administered this compound at a dose of 100 mg/kg via intraperitoneal injection twice daily for a duration of two weeks. To enhance the potential efficacy of a thiamine antagonist, the mice were maintained on a low-thiamine diet.
-
Pharmacodynamic Assessment: Transketolase activity was measured in tissue lysates to confirm target engagement.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
Caption: Experimental workflow for this compound in vivo efficacy study.
Discussion and Future Directions
The preliminary in vivo data on this compound present a challenging case for its development as a monotherapy for cancer. Despite demonstrating clear target engagement, the lack of a corresponding anti-tumor effect in the HCT-116 xenograft model suggests that cancer cells may have compensatory mechanisms to bypass the inhibition of transketolase. These could include the activation of the oxidative branch of the PPP or the salvage of extracellular nucleosides.
Several factors could be considered for future research:
-
Combination Therapies: this compound could be investigated in combination with other agents that target related metabolic pathways or DNA repair mechanisms.
-
Different Tumor Models: The efficacy of this compound may be dependent on the specific genetic and metabolic context of the tumor. Evaluation in a broader range of cancer cell line xenografts and patient-derived xenograft (PDX) models could identify responsive tumor types.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound could enable patient stratification and a more targeted clinical development strategy.
Understanding the Selectivity of N3PT for Transketolase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of N3-(1-(4-(aminomethyl)phenyl)-2-hydroxyethyl)-4-methylthiazol-3-ium chloride (N3PT), a potent inhibitor of transketolase (TKT). This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for key assays. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's interaction with its primary target.
Introduction to Transketolase and this compound
Transketolase is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is essential for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of nucleotide precursors. TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor, playing a crucial role in cellular biosynthesis and the maintenance of redox balance. Due to its elevated activity in various cancer cells to meet the high demand for ribose and NADPH, TKT has emerged as a promising target for cancer therapy.
This compound, also known as N3'-pyridyl thiamine (B1217682), is a synthetic analog of thiamine (Vitamin B1), the natural cofactor for transketolase. It acts as a potent and selective inhibitor of this enzyme, making it a valuable tool for studying the functional roles of TKT and a potential lead compound for drug development.
Mechanism of Action of this compound
The inhibitory action of this compound against transketolase is not direct. As a thiamine analog, this compound is processed by the cell's metabolic machinery. It undergoes pyrophosphorylation by the enzyme thiamine pyrophosphokinase to form this compound pyrophosphate. This phosphorylated form of this compound then acts as a competitive inhibitor of the natural cofactor, thiamine pyrophosphate (TPP), by binding to the TPP-binding site on the transketolase enzyme. This binding prevents the normal catalytic activity of transketolase, thereby blocking the non-oxidative branch of the pentose phosphate pathway.
Selectivity Profile of this compound
The therapeutic potential of an enzyme inhibitor is highly dependent on its selectivity for the target enzyme over other related enzymes. This compound has been reported to be a selective inhibitor of transketolase.
Quantitative Data on this compound Inhibition
Table 1: Quantitative Inhibition Data for this compound
| Enzyme Target | Inhibitor | Parameter | Value | Reference |
| Transketolase (apo-enzyme) | This compound | Kd | 22 nM | [1] |
| Pyruvate Dehydrogenase | This compound | IC50 / Ki | Data not available | - |
| α-Ketoglutarate Dehydrogenase | This compound | IC50 / Ki | "Little effect" reported | [2] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
The lack of specific IC50 or Ki values for off-target enzymes represents a significant knowledge gap that should be addressed in future research to fully characterize the selectivity profile of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and cellular effects of this compound.
Transketolase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for transketolase activity and is designed to determine the IC50 value of this compound.
Principle: The activity of transketolase is measured by a coupled enzyme assay. Transketolase produces glyceraldehyde-3-phosphate (G3P), which is then converted by triosephosphate isomerase and glyceraldehyde-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified human transketolase
-
This compound
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
NADH
-
Triosephosphate isomerase (TPI)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing R5P, X5P, NADH, TPI, and GAPDH in the assay buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at different concentrations (or vehicle control)
-
Purified transketolase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Reagent Mix to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay (CCK-8 Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.[3][4]
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
CCK-8 reagent
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.[3][4]
Principle: The Transwell assay uses a two-chamber system separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of the membrane is quantified.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant like FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Crystal violet stain
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to near confluence, then serum-starve them for 12-24 hours before the assay.
-
Assay Setup:
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Remove Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain:
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Image several random fields of the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of migrated cells per field.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each treatment condition.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the study of this compound and transketolase.
Transketolase Catalytic Cycle
This diagram depicts the key steps in the catalytic cycle of transketolase, which involves the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, with the help of the cofactor thiamine pyrophosphate (TPP).
Experimental Workflow for Determining Inhibitor Selectivity
This diagram outlines a logical workflow for assessing the selectivity of an inhibitor like this compound against a panel of related enzymes.
Conclusion
This compound is a potent inhibitor of transketolase, a key enzyme in the pentose phosphate pathway with significant implications for cancer metabolism. Its mechanism of action involves intracellular pyrophosphorylation to an active form that competitively inhibits the binding of the natural cofactor, TPP, to transketolase. While its high potency against transketolase is established, a comprehensive quantitative understanding of its selectivity profile against other thiamine-dependent enzymes remains an area for further investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued study and characterization of this compound and other transketolase inhibitors, which will be crucial for their potential development as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
N3PT's Impact on NADPH Production and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N3PT, a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), holds significant potential as a modulator of cellular redox homeostasis. By inhibiting TKT, this compound disrupts the flux through the PPP, a primary source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). This reduction in NADPH availability sensitizes cancer cells to oxidative stress, a key vulnerability that can be exploited for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on NADPH production and oxidative stress, supported by quantitative data from studies on TKT inhibition, detailed experimental protocols, and visualizations of the involved signaling pathways. While direct quantitative data for this compound is emerging, the information presented here, based on the broader effects of TKT inhibition, offers a robust framework for understanding its therapeutic potential.
Introduction: The Pentose Phosphate Pathway and Redox Balance
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It has two main branches: the oxidative and non-oxidative phases. The oxidative phase is the primary source of cellular NADPH, a crucial reducing equivalent for various anabolic processes and for maintaining a reduced intracellular environment. NADPH is indispensable for the regeneration of glutathione (B108866) (GSH) from its oxidized form (GSSG), a key reaction in the detoxification of reactive oxygen species (ROS).
Transketolase (TKT) is a key enzyme in the non-oxidative phase of the PPP. It catalyzes the reversible transfer of a two-carbon unit between sugar phosphates, thereby linking the PPP with glycolysis. This connection allows the cell to adapt its metabolic flux based on the demand for NADPH, ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis), and glycolytic intermediates. In many cancer cells, the PPP is upregulated to meet the high demand for NADPH to counteract increased oxidative stress and support rapid proliferation.
This compound (N3-pyridyl thiamine) is a thiamine (B1217682) analog that acts as a potent and selective inhibitor of transketolase. By blocking TKT activity, this compound is hypothesized to disrupt the non-oxidative PPP, leading to a reduction in NADPH production and a subsequent increase in intracellular oxidative stress.
Impact of Transketolase Inhibition on NADPH Production and Oxidative Stress
Inhibition of transketolase, either through genetic knockdown or pharmacological agents like this compound and oxythiamine (B85929), has been demonstrated to have a significant impact on cellular redox balance. The primary consequences are a decrease in NADPH levels and a corresponding increase in oxidative stress markers.
Quantitative Data on Transketolase Inhibition
While specific quantitative data for this compound's direct effect on NADPH and oxidative stress markers are still emerging in peer-reviewed literature, studies on TKT knockdown and inhibition with other compounds provide valuable insights. The following tables summarize key findings from such studies.
| Experimental Model | Inhibition Method | Parameter Measured | Observed Effect | Reference |
| Human Müller Cells | TKT siRNA knockdown | NADPH/NADP+ ratio | Decreased | [1] |
| THP-1 Leukemia Cells | TKTL1 shRNA knockdown | G6PD activity | 65-75% decrease | [2] |
| A549 Lung Cancer Cells | Oxythiamine (100 µM, 48h) | Cell Viability | 28.2% reduction | [1] |
| MIA PaCa-2 Pancreatic Cancer Cells | Oxythiamine (various doses) | Protein expression | Altered dynamics of proteins in apoptotic pathways | [3] |
Table 1: Effect of Transketolase Inhibition on NADPH and Related Parameters
| Experimental Model | Inhibition Method | Oxidative Stress Marker | Observed Effect | Reference |
| Colorectal Cancer Cells | Rhein (induces ROS) | Cellular ROS levels | Increased in a dose-dependent manner | [4] |
| Pancreatic Cancer Cells | Rhein + Oxaliplatin (B1677828) | Cellular ROS levels | Significantly increased compared to single-drug treatment | [4] |
| Normal and Cancer Cells | Various chemo/radiotherapies | Intracellular ROS levels | Elevated rate of cell death in cancer cells due to higher basal ROS | [5] |
| Colorectal Cancer Cells | MTHFD1/2 depletion | GSH/GSSG ratio | Decreased | [6] |
Table 2: Effect of Transketolase Inhibition on Oxidative Stress Markers
Signaling Pathways and Experimental Workflows
The inhibition of transketolase by this compound initiates a cascade of events that ultimately leads to increased oxidative stress. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow for investigating these effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature for assessing NADPH levels and oxidative stress.
Measurement of NADPH/NADP+ Ratio
A common method for quantifying the NADPH/NADP+ ratio is through the use of commercially available bioluminescent assays, such as the NADP/NADPH-Glo™ Assay.[1]
Principle: This assay uses a specific enzyme cycling reaction to proportionally convert NADP+ and NADPH to a product that is then measured using a proluciferin substrate, generating a luminescent signal. The intensity of the light is directly proportional to the amount of NADP+ and NADPH in the sample.
Protocol Outline:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the TKT inhibitor (e.g., this compound).
-
Wash cells with PBS and then lyse them using a lysis buffer (e.g., 0.2 N NaOH with 1% DTAB) to inactivate enzymes that could degrade NADP(H).[1]
-
-
Sample Preparation:
-
Neutralize the lysate with an appropriate buffer (e.g., 1X Assay Buffer) to bring the pH to a range suitable for the enzymatic assay.
-
To measure NADP+ and NADPH separately, samples can be treated with either a mild acid or base to selectively destroy one of the forms.
-
-
Assay Procedure:
-
Add the prepared cell lysate to a 96-well plate.
-
Add the NADP/NADPH-Glo™ Detection Reagent, which contains the enzymes for the cycling reaction and the proluciferin substrate.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the concentrations of NADP+ and NADPH by comparing the sample readings to a standard curve generated with known concentrations of NADP+.
-
The NADPH/NADP+ ratio can then be calculated.
-
Measurement of Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[4]
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the TKT inhibitor for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
-
Staining:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) at 37°C for 30-60 minutes in the dark.
-
-
Data Acquisition:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number or protein concentration.
-
Compare the fluorescence of treated cells to that of control cells to determine the fold-change in ROS levels.
-
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation, a marker of oxidative damage.
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂). The absorbance of this adduct can be measured spectrophotometrically.
Protocol Outline:
-
Sample Preparation:
-
Harvest cells or tissue after treatment with the TKT inhibitor.
-
Homogenize the sample in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent further lipid peroxidation during the assay.
-
-
Assay Procedure:
-
Add the sample homogenate to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid, TCA).
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Data Acquisition:
-
Measure the absorbance of the supernatant at ~532 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
-
Normalize the MDA concentration to the protein concentration of the sample.
-
Conclusion and Future Directions
The inhibition of transketolase by this compound presents a promising therapeutic strategy for cancers that are dependent on a robust pentose phosphate pathway for NADPH production and redox homeostasis. By disrupting this pathway, this compound can lead to a significant decrease in cellular NADPH levels, thereby increasing oxidative stress and rendering cancer cells more susceptible to apoptosis or ferroptosis.
The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the impact of this compound and other TKT inhibitors on NADPH metabolism and oxidative stress. Further research is warranted to generate specific quantitative data on this compound's effects across a range of cancer cell lines and in vivo models. Such studies will be crucial for optimizing its therapeutic application, potentially in combination with other pro-oxidant therapies, for the effective treatment of cancer. The continued exploration of TKT inhibitors like this compound will undoubtedly provide valuable insights into the metabolic vulnerabilities of cancer and pave the way for novel therapeutic interventions.
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 5. researchgate.net [researchgate.net]
- 6. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Thiamine Analogs as Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of foundational research on thiamine (B1217682) analogs as inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative inhibition data, and experimental methodologies.
Introduction to Thiamine Analogs as Enzyme Inhibitors
Thiamine (Vitamin B1) is a crucial precursor for the coenzyme thiamine pyrophosphate (TPP), which is essential for the catalytic activity of numerous enzymes involved in carbohydrate and amino acid metabolism.[1] Thiamine analogs are synthetic molecules that structurally mimic thiamine and can act as inhibitors of TPP-dependent enzymes. These analogs typically feature modifications to the pyrimidine (B1678525) or thiazolium rings of the thiamine structure.[2] By competing with TPP for binding to the enzyme's active site, these analogs can effectively block metabolic pathways, a characteristic that has garnered significant interest in their potential as therapeutic agents, particularly in cancer and infectious diseases.[3][4]
The primary mechanism of action for most thiamine analog inhibitors is competitive inhibition, where the analog binds to the TPP-binding site on the enzyme, preventing the binding of the natural coenzyme.[5] This guide will focus on three key TPP-dependent enzymes that are prominent targets for thiamine analog inhibitors: Pyruvate (B1213749) Dehydrogenase (PDH), Transketolase (TK), and alpha-Ketoglutarate Dehydrogenase (OGDH).
Quantitative Inhibition Data
The inhibitory potency of thiamine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for various thiamine analogs against PDH, TK, and OGDH.
Pyruvate Dehydrogenase (PDH) Inhibition
| Thiamine Analog | Scaffold | Tail Group | % Inhibition (10 µM Inhibitor, 50 µM TPP) | % Inhibition (10 µM Inhibitor, 10 µM TPP) | IC50 (µM) at 10 µM TPP | Ki (nM) | Reference |
| Analog 9 | Triazole | -OH | 30 | - | - | 150 | [6] |
| cis-19 | Thiazolidine | -OH | 21 ± 4 | - | - | 105 | [6] |
| Analog 13 | Thiophene | -OH | 3.6 | - | - | 18 | [6] |
| Analog 11 | Triazole | Ester | 25 ± 4 | 63 ± 3 | 6.3 ± 0.8 | 31.5 | [6] |
| cis-20 | Thiazolidine | Ester | - | - | 3.5 ± 0.6 | 17.5 | [6] |
| Analog 17 | Thiophene | Ester | 72 ± 4 | > 90 | 0.89 ± 0.15 | 4.45 | [6] |
| Analog 12 | Triazole | Amide | < 10 | 22 ± 3 | 35 ± 5 | 175 | [6] |
| Analog 18 | Thiophene | Amide | 28 ± 2 | 65 ± 5 | 5.1 ± 0.9 | 25.5 | [6] |
| Analog 23 | Triazole | Amino-oxetane | 20 ± 3 | 58 ± 4 | 7.8 ± 1.2 | 39.0 | [6] |
| Analog 24 | Thiophene | Amino-oxetane | 65 ± 3 | > 90 | 0.99 ± 0.14 | 4.95 | [6] |
| Oxythiamine (B85929) Pyrophosphate (OTPP) | - | - | - | - | - | 25 | [1] |
| 3-Deazathiamine Pyrophosphate (DATPP) | - | - | - | - | - | 2.6 | [1] |
| Thiamine Thiazolone Pyrophosphate (TTPP) | - | - | Non-competitive inhibition observed | - | - | - | [7] |
Transketolase (TK) Inhibition
| Thiamine Analog | Enzyme Source | IC50 (µM) | Ki (µM) | Notes | Reference |
| Oxythiamine | Rat Liver | 0.2 | - | - | [8] |
| Oxythiamine | Yeast | ~0.03 | - | Addition of 0.5 µM TPP did not restore activity | [8] |
| I38-49 | E. coli | 63 | 3.4 | Partial noncompetitive inhibition | [9] |
alpha-Ketoglutarate Dehydrogenase (OGDH) Inhibition
| Thiamine Analog | Enzyme Source | Ki | Notes | Reference |
| 3-Deazathiamin Diphosphate (B83284) (deazaTPP) | E. coli | ~5 nM | Binds >70-fold faster than TPP | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of thiamine analogs as enzyme inhibitors.
Pyruvate Dehydrogenase (PDH) Inhibition Assay
This protocol describes a coupled enzyme assay to determine the inhibitory activity of thiamine analogs on PDH. The activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium Pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM Thiamine Pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
Purified PDH enzyme or cell/mitochondrial lysate
-
Thiamine analog inhibitors
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a fresh assay buffer containing 50 mM Tris-HCl (pH 7.8), 2 mM MgCl2, and 5 mM 2-mercaptoethanol.[10]
-
Prepare Reagent Mixture: For each reaction, prepare a reagent mixture in the assay buffer containing 0.5 mM pyruvate, 0.5 mM NAD+, 0.2 mM CoA, and 0.2 mM TPP.[10]
-
Inhibitor Preparation: Prepare a stock solution of the thiamine analog inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of desired inhibitor concentrations.
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted inhibitor solution or solvent control to each well.
-
Add the reagent mixture to each well.
-
To initiate the reaction, add the PDH enzyme preparation (e.g., 20 nM final concentration) to each well. The total assay volume should be 200 µL.[10]
-
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes).[10]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and TPP. Analyze the data using Lineweaver-Burk or other suitable kinetic models.
-
Transketolase (TK) Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of TK activity. The assay is based on the pH change during the enzymatic reaction, monitored using the pH indicator p-nitrophenol.
Materials:
-
Purified Transketolase enzyme
-
Hydroxypyruvate
-
p-Nitrophenol
-
Reaction buffer (e.g., Glycylglycine buffer)
-
Thiamine analog inhibitors
-
Spectrophotometer
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing the substrates hydroxypyruvate and glycolaldehyde in the reaction buffer. Add p-nitrophenol to the mixture.
-
Inhibitor Preparation: Prepare stock and serial dilutions of the thiamine analog inhibitor.
-
Assay Setup:
-
In a cuvette, combine the reaction mixture with either the inhibitor solution or a solvent control.
-
Pre-incubate the mixture at the desired temperature.
-
-
Initiate Reaction: Add the transketolase enzyme to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Monitor the change in absorbance of p-nitrophenol at its characteristic wavelength over time. The rate of absorbance change is proportional to the enzyme activity.[11]
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 and Ki values as described for the PDH assay.
alpha-Ketoglutarate Dehydrogenase (OGDH) Inhibition Assay
This protocol describes a colorimetric assay for measuring OGDH activity and its inhibition by thiamine analogs. The assay measures the reduction of a probe that results in a colored product with absorbance at 450 nm.
Materials:
-
alpha-Ketoglutarate Dehydrogenase Activity Assay Kit (e.g., from Sigma-Aldrich or similar) containing:
-
KGDH Assay Buffer
-
KGDH Substrate (alpha-ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
-
Purified OGDH enzyme or tissue/cell lysate
-
Thiamine analog inhibitors
-
96-well clear microplate
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit instructions.
-
Sample and Inhibitor Preparation: Prepare cell or tissue lysates containing OGDH. Prepare stock and serial dilutions of the thiamine analog inhibitors.
-
Assay Setup:
-
Add the sample (lysate or purified enzyme) to the wells of the 96-well plate.
-
Add the diluted inhibitor or solvent control to the respective wells.
-
For background control, prepare sample wells without the KGDH substrate.[12]
-
-
Reaction Initiation: Add the KGDH Substrate and KGDH Developer mixture to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.[12]
-
Data Analysis:
-
Subtract the background readings from the sample readings.
-
Calculate the OGDH activity based on the rate of change in absorbance and the NADH standard curve.
-
Determine the IC50 and Ki values for the inhibitors as described previously.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of thiamine analog enzyme inhibitors.
Signaling Pathway: TPP-Dependent Metabolism and Inhibition
Caption: TPP-dependent metabolism and its competitive inhibition by thiamine analogs.
Experimental Workflow: Screening for Enzyme Inhibitors
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01819E [pubs.rsc.org]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Inhibition of rat brain pyruvate dehydrogenase by thiamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A method for determination of transketolase activity based on the use of a pH indicator. | Semantic Scholar [semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Untapped Therapeutic Potential of N3PT: A Technical Guide Beyond Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP). While its role in cancer metabolism has been a primary focus of research, the ubiquitous nature of the PPP and its central role in cellular biosynthesis, redox balance, and inflammatory processes suggest a much broader therapeutic potential for this compound. This technical guide explores the prospective applications of this compound in non-cancerous pathologies, including inflammatory and autoimmune diseases, metabolic disorders, and neurodegenerative conditions. By targeting transketolase, this compound offers a unique opportunity to modulate cellular metabolism and mitigate disease processes beyond the realm of oncology. This document provides a comprehensive overview of the underlying mechanisms, potential therapeutic strategies, and detailed experimental protocols to facilitate further research and development in these promising new areas.
Core Mechanism of Action: Transketolase Inhibition
This compound functions as a competitive inhibitor of transketolase, an enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. This activity is crucial for the interconversion of sugar phosphates in the PPP, a metabolic pathway that runs parallel to glycolysis.
The key consequences of transketolase inhibition by this compound include:
-
Reduced NADPH Production: The PPP is a major source of cellular NADPH, which is essential for antioxidant defense (e.g., regeneration of reduced glutathione) and as a reducing equivalent in anabolic processes.
-
Impaired Nucleic Acid Synthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).
-
Alteration of Glycolytic Flux: By blocking a key junction between the PPP and glycolysis, this compound can modulate the overall glucose metabolism of the cell.
These fundamental effects on cellular metabolism form the basis for the therapeutic potential of this compound in a variety of disease contexts.
Therapeutic Potential in Inflammatory and Autoimmune Diseases
Mechanism: A growing body of evidence implicates the PPP and transketolase in the regulation of inflammatory responses, particularly in the function of neutrophils. One key process is the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. The production of reactive oxygen species (ROS), a critical step in NETosis, is heavily dependent on NADPH supplied by the PPP.
By inhibiting transketolase, this compound can reduce the intracellular pool of NADPH, thereby dampening ROS production and subsequent NET formation. This suggests a potential therapeutic role for this compound in conditions characterized by excessive neutrophil activation and NET-mediated tissue damage.
Quantitative Data on Transketolase Inhibition and Inflammation:
While specific data for this compound in inflammatory models is limited, studies with other transketolase inhibitors and related genetic models provide valuable insights.
| Parameter | Model System | Inhibitor/Model | Key Finding | Reference |
| NET Formation | In vitro human neutrophils | Transketolase knockdown | Significant reduction in PMA-induced NET formation. | [1](--INVALID-LINK--) |
| ROS Production | In vitro human neutrophils | Transketolase knockdown | Decreased ROS production upon stimulation. | [1](--INVALID-LINK--) |
| Inflammatory Cytokines | In vitro human whole blood | Ketamine (affects cytokine production) | Suppression of LPS-induced TNF-α, IL-6, and IL-8 production. | [2](--INVALID-LINK--) |
Note: Data for ketamine is included to illustrate a compound affecting inflammatory cytokine production in a relevant in vitro model, as direct data for this compound is not available.
Experimental Protocols:
1. In Vitro Assay for Neutrophil Extracellular Trap (NET) Formation:
-
Objective: To quantify the effect of this compound on NET formation in isolated human neutrophils.
-
Methodology:
-
Isolate human neutrophils from healthy donor blood using density gradient centrifugation.
-
Seed neutrophils in a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle control.
-
Stimulate NET formation with a known agonist, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Quantify extracellular DNA using a cell-impermeable DNA dye (e.g., Sytox Green) via fluorescence microscopy or a plate reader.
-
Visualize NETs by immunofluorescence staining for key components like myeloperoxidase (MPO) and citrullinated histone H3 (CitH3).[3][4][5][6][7]
-
-
Data Analysis: Compare the amount of NET formation in this compound-treated wells to control wells.
2. Measurement of Intracellular ROS Production:
-
Objective: To assess the impact of this compound on ROS production in neutrophils.
-
Methodology:
-
Isolate and prepare neutrophils as described above.
-
Load cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Treat cells with this compound or vehicle control.
-
Stimulate ROS production with an appropriate agonist (e.g., PMA).
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis: Quantify the change in fluorescence as an indicator of ROS levels.
Signaling Pathway and Experimental Workflow Diagrams:
Therapeutic Potential in Metabolic Disorders
Mechanism: The role of transketolase in metabolic diseases like diabetes and obesity is complex and appears to be tissue-specific. In states of hyperglycemia, the activation of the PPP can be a protective mechanism by diverting excess glucose away from pathways that generate harmful advanced glycation end-products (AGEs). However, in adipose tissue, transketolase activity is linked to lipogenesis.
Studies using adipocyte-specific transketolase knockout mice have shown protection against diet-induced obesity and improved insulin (B600854) sensitivity. This suggests that inhibiting transketolase in fat cells with this compound could be a viable strategy for treating obesity and related metabolic disorders. The mechanism involves reduced glycolysis and pyruvate (B1213749) entry into mitochondria, leading to increased lipolysis and energy expenditure.
Quantitative Data on Transketolase Inhibition in Metabolic Models:
| Parameter | Model System | Inhibitor/Model | Key Finding | Reference |
| Body Weight | Adipocyte-specific TKT knockout mice (HFD) | TKT knockout | Attenuated high-fat diet-induced obesity. | [8](9--INVALID-LINK-- |
| Glucose Tolerance | Adipocyte-specific TKT knockout mice (HFD) | TKT knockout | Improved glucose tolerance and insulin sensitivity. | [8](9--INVALID-LINK-- |
| Energy Expenditure | Adipocyte-specific TKT knockout mice (HFD) | TKT knockout | Increased energy expenditure. | [8](9--INVALID-LINK-- |
| AGE Formation | Diabetic nephropathy patients | Benfotiamine (B1667992) (TKT activator) | No significant reduction in plasma or urinary AGEs. | [10](11--INVALID-LINK-- |
Note: The data on benfotiamine, a transketolase activator, is included to provide a contrasting perspective on modulating this pathway in a systemic disease like diabetic nephropathy.
Experimental Protocols:
1. In Vivo Study in a Diet-Induced Obesity Mouse Model:
-
Objective: To evaluate the effect of this compound on weight gain, glucose metabolism, and adiposity in mice fed a high-fat diet.
-
Methodology:
-
House mice on a high-fat diet to induce obesity and insulin resistance.
-
Administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage).
-
Monitor body weight, food intake, and body composition throughout the study.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
At the end of the study, collect tissues (e.g., adipose, liver) for histological and biochemical analysis (e.g., lipid content, gene expression of metabolic markers).
-
-
Data Analysis: Compare metabolic parameters and tissue-level changes between this compound-treated and control groups.
2. Quantification of Pentose Phosphate Pathway Metabolites:
-
Objective: To confirm the inhibition of transketolase by this compound in a relevant cell or tissue model.
-
Methodology:
-
Data Analysis: Look for an accumulation of transketolase substrates and a reduction in its products.
Signaling Pathway and Experimental Workflow Diagrams:
Therapeutic Potential in Neurodegenerative Diseases
Mechanism: The brain is highly dependent on glucose metabolism, and disruptions in this process are a hallmark of many neurodegenerative diseases. Thiamine (B1217682) (vitamin B1) deficiency, which leads to reduced activity of thiamine-dependent enzymes including transketolase, causes severe neurological disorders like Wernicke-Korsakoff syndrome. This suggests that adequate transketolase function is critical for neuronal health.
However, the role of transketolase in other neurodegenerative conditions like Alzheimer's disease is still under investigation. Some studies suggest that altered transketolase activity could contribute to the pathology. While systemic inhibition of transketolase would likely be detrimental to neuronal function, targeted and controlled modulation might offer therapeutic benefits, for instance, by reducing neuroinflammation, a process that also involves NADPH-dependent ROS production in microglia.
Quantitative Data on Transketolase Inhibition in Neurological Models:
Direct quantitative data for this compound in neurodegenerative models is not available. Research has primarily focused on the effects of thiamine deficiency or supplementation.
| Parameter | Model System | Inhibitor/Model | Key Finding |
| Hippocampal Progenitor Cell Proliferation | In vitro cultured HPCs | Oxythiamine (TKT inhibitor) | Strongly inhibited HPC proliferation in a dose-dependent manner. |
| Cognitive Function | Alzheimer's disease patients (pilot trial) | Benfotiamine (TKT activator) | Cognitive improvement observed. |
| Transketolase Activity | Thiamine-deficient mice | Thiamine deficiency | Significantly decreased in the hippocampus. |
Experimental Protocols:
1. In Vitro Neuroinflammation Assay:
-
Objective: To determine if this compound can modulate the inflammatory response of microglia.
-
Methodology:
-
Culture primary microglia or a microglial cell line.
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate an inflammatory response with lipopolysaccharide (LPS).
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant by ELISA.
-
Assess intracellular ROS production as described previously.
-
-
Data Analysis: Compare cytokine and ROS levels in this compound-treated cells to controls.
Signaling Pathway and Experimental Workflow Diagrams:
Conclusion and Future Directions
The potent and selective transketolase inhibitor this compound holds significant, yet largely unexplored, therapeutic potential beyond its current focus in oncology. The foundational role of the pentose phosphate pathway in inflammation, metabolism, and neuronal function provides a strong rationale for investigating this compound in a range of non-cancerous diseases. The preclinical data from studies on other transketolase inhibitors and genetic models are encouraging and warrant a dedicated research program to evaluate this compound in these new indications.
Future research should focus on:
-
In vitro profiling: Determining the IC50 values of this compound in a variety of non-cancer cell lines (e.g., neutrophils, adipocytes, microglia) to establish its potency in relevant models.
-
In vivo proof-of-concept: Conducting studies in animal models of inflammatory diseases, obesity, and neurodegeneration to assess the efficacy and safety of this compound.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and establishing a clear relationship between drug exposure and target engagement (i.e., transketolase inhibition) in vivo.
-
Biomarker Development: Identifying and validating biomarkers to monitor the biological activity of this compound and to select patient populations most likely to respond to treatment.
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, potentially leading to novel treatments for a variety of debilitating diseases.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 2. Ketamine suppresses proinflammatory cytokine production in human whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps [frontiersin.org]
- 4. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intjmorphol.com [intjmorphol.com]
- 6. mdpi.com [mdpi.com]
- 7. content.protocols.io [content.protocols.io]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetes.diabetesjournals.org [diabetes.diabetesjournals.org]
- 10. Effect of benfotiamine on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogen leads to reversible hair cycle retardation through inducing premature catagen and maintaining telogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N3PT Experimental Protocol in Cell Culture Studies
These application notes provide a detailed overview and experimental protocols for the Novel Nanoparticle-mediated Near-infrared Photothermal Therapy (N3PT) for in vitro cell culture studies. The this compound protocol is designed for researchers, scientists, and drug development professionals investigating targeted cell ablation methodologies.
Introduction to this compound
The this compound protocol leverages the photothermal properties of proprietary gold nanorods (N3P-NRs) that exhibit strong surface plasmon resonance in the near-infrared (NIR) spectrum. When irradiated with a NIR laser, these nanoparticles efficiently convert light energy into localized heat, inducing hyperthermia and subsequent apoptosis or necrosis in targeted cells. This technique offers high spatial and temporal control, making it a valuable tool for studying cellular responses to thermal stress and for the preclinical evaluation of photothermal therapies.
Data Presentation
The following tables summarize typical quantitative data obtained during this compound experiments.
Table 1: Physicochemical Properties of N3P-NRs
| Parameter | Value |
| Core Diameter (nm) | 10 ± 2 |
| Length (nm) | 45 ± 5 |
| Aspect Ratio | 4.5 |
| Zeta Potential (mV) | -25.7 ± 3.1 |
| Peak Absorption (nm) | 808 |
| Photothermal Conversion Efficiency (%) | 42 |
Table 2: In Vitro Cytotoxicity of N3P-NRs (48h Incubation, HeLa Cells)
| N3P-NR Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 0 |
| 10 | 98.2 ± 1.5 |
| 25 | 97.5 ± 2.1 |
| 50 | 95.8 ± 2.8 |
| 100 | 94.3 ± 3.4 |
Table 3: this compound-Mediated Cell Viability (HeLa Cells, 24h Post-Irradiation)
| N3P-NR Concentration (µg/mL) | NIR Laser (808 nm, 1.5 W/cm²) | Cell Viability (%) (Mean ± SD) |
| 0 | - | 100 ± 0 |
| 50 | - | 95.8 ± 2.8 |
| 0 | + (5 min) | 99.1 ± 1.2 |
| 10 | + (5 min) | 62.4 ± 4.5 |
| 25 | + (5 min) | 35.7 ± 3.9 |
| 50 | + (5 min) | 12.1 ± 2.7 |
Experimental Protocols
-
Culture human cervical cancer cells (HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For this compound experiments, seed HeLa cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare a stock solution of N3P-NRs in sterile phosphate-buffered saline (PBS).
-
Dilute the N3P-NR stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL).
-
Remove the existing medium from the 96-well plates and add 100 µL of the N3P-NR-containing medium to the respective wells.
-
Incubate the cells with N3P-NRs for 24 hours to allow for nanoparticle uptake.
-
Prior to irradiation, remove the N3P-NR-containing medium and wash the cells twice with PBS to remove extracellular nanoparticles.
-
Add 100 µL of fresh, pre-warmed complete medium to each well.
-
Irradiate the designated wells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.
-
Control groups should include cells without N3P-NRs but with laser irradiation, and cells with N3P-NRs but without laser irradiation.
-
Following a 24-hour post-irradiation incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
Visualizations
Caption: Experimental workflow for the this compound protocol.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of components in the this compound system.
Application Notes and Protocols for N3PT (N3-pyridyl thiamine) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3PT, also known as N3-pyridyl thiamine (B1217682), is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] Transketolase is crucial for the production of ribose-5-phosphate, a precursor for nucleic acid synthesis, and for the generation of NADPH for reductive biosynthesis and antioxidant defense. Upregulation of the PPP is a hallmark of many cancer cells, making TKT an attractive target for therapeutic intervention. These application notes provide detailed protocols for the dissolution and preparation of this compound for use in both biochemical and cell-based in vitro assays to assess its inhibitory activity.
Physicochemical and Solubility Data
Proper dissolution and handling are critical for obtaining accurate and reproducible results. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Quantitative data regarding the solubility and storage of this compound are summarized in Table 1.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| IUPAC Name | 3-((2-amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride hydrochloride | Vendor Data |
| Molecular Formula | C₁₃H₁₉Cl₂N₃OS | Vendor Data |
| Molecular Weight | 336.28 g/mol | Vendor Data |
| Appearance | Light yellow to yellow solid | Vendor Data |
| Solubility in DMSO | 2.86 mg/mL (8.50 mM) | Vendor Data |
| Storage (Solid) | 4°C, sealed, away from moisture | Vendor Data |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Vendor Data |
Note: Ultrasonic assistance may be required for complete dissolution in DMSO.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be serially diluted for various in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 3.36 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Workflow for preparing this compound stock solution.
Protocol 2: Biochemical Transketolase Inhibition Assay
This protocol outlines a coupled-enzyme assay to measure the inhibitory effect of this compound on transketolase activity. The activity of TKT is determined by monitoring the rate of NADH oxidation at 340 nm, which is coupled to the formation of glyceraldehyde-3-phosphate (G3P), a product of the TKT reaction.
Principle: Transketolase converts Ribose-5-Phosphate (R5P) and Xylulose-5-Phosphate (X5P) into Sedoheptulose-7-Phosphate (S7P) and G3P. The G3P is then converted by triosephosphate isomerase (TPI) to dihydroxyacetone phosphate (DHAP), which is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), oxidizing NADH to NAD⁺ in the process. The rate of decrease in absorbance at 340 nm is proportional to the TKT activity.
Materials:
-
Recombinant human transketolase (TKT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)
-
Thiamine pyrophosphate (TPP) solution
-
Ribose-5-Phosphate (R5P)
-
Xylulose-5-Phosphate (X5P)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Coupling enzymes: Triosephosphate isomerase (TPI) and Glycerol-3-phosphate dehydrogenase (G3PDH)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of substrates, cofactors, and coupling enzymes in Assay Buffer. Keep all enzyme solutions on ice.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve final assay concentrations ranging from low nM to µM. Include a DMSO-only vehicle control.
-
Assay Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture as described in Table 2.
-
Pre-incubation: Add the TKT enzyme and the this compound dilutions (or vehicle) to the wells. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate mix (R5P and X5P).
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 2: Example Reagent Concentrations for TKT Biochemical Assay
| Reagent | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer | - | Variable | - |
| TPP | 1 mM | 2 | 10 µM |
| NADH | 10 mM | 3 | 150 µM |
| TPI/G3PDH mix | 100 U/mL | 5 | 2.5 U/mL |
| TKT Enzyme | 50 µg/mL | 10 | 2.5 µg/mL |
| This compound or Vehicle | Variable | 10 | Variable |
| Substrate Mix (R5P/X5P) | 100 mM / 50 mM | 10 | 5 mM / 2.5 mM |
| Total Volume | 200 |
Note: These concentrations are starting points and should be optimized for the specific enzyme lot and assay conditions.
Signaling pathway for the TKT coupled assay.
Protocol 3: Cell-Based Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines, which typically rely on the PPP for proliferation. An MTT or similar metabolic assay is commonly used for this purpose.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the this compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of this compound concentration and fit the data to determine the EC₅₀ value.
Table 3: Example this compound Dilution Scheme for Cell-Based Assay
| Step | This compound Stock (10 mM) | Culture Medium | Intermediate Conc. | Final Conc. (in 100 µL) |
| 1 | 10 µL | 990 µL | 100 µM | 10 µM |
| 2 | 100 µL from Step 1 | 900 µL | 10 µM | 1 µM |
| 3 | 100 µL from Step 2 | 900 µL | 1 µM | 100 nM |
| 4 | 100 µL from Step 3 | 900 µL | 100 nM | 10 nM |
| 5 | 100 µL from Step 4 | 900 µL | 10 nM | 1 nM |
| ... | ... | ... | ... | ... |
This table illustrates a 1:10 serial dilution. Adjust as needed to cover the expected effective concentration range.
References
Application Notes and Protocols for N3PT Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor, in mouse models based on currently available preclinical data. The provided protocols are intended to serve as a guide and may require optimization for specific experimental needs.
Introduction
This compound is a thiamine (B1217682) analog that acts as a competitive inhibitor of transketolase, a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By inhibiting transketolase, this compound disrupts the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis, and NADPH, which is essential for maintaining redox homeostasis. This mechanism makes this compound a compound of interest for therapeutic research, particularly in oncology, where cancer cells often exhibit upregulated PPP activity.
Mechanism of Action
This compound exerts its inhibitory effect through a multi-step process. It is first pyrophosphorylated by thiamine pyrophosphokinase, after which it binds to transketolase. This binding competitively inhibits the enzyme's function, leading to a reduction in the metabolic flux through the pentose phosphate pathway.
Preclinical In Vivo Studies
Published research on the in vivo application of this compound in mouse models is currently limited. The available data from studies in cancer and malaria models are summarized below.
Data Presentation
| Parameter | HCT-116 Human Colorectal Carcinoma Xenograft Model [1] | Plasmodium berghei Malaria Model [2][3] |
| Mouse Strain | Nude Mice | Not Specified |
| Drug | This compound (N3-pyridyl thiamine) | This compound (N3-pyridyl thiamine) |
| Dosage | 100 mg/kg | 100 mg/kg/day and 200 mg/kg/day |
| Administration Route | Intravenous (i.v.) Injection | Intraperitoneal (i.p.) Injection |
| Dosing Frequency | Twice a day | Once a day |
| Treatment Duration | 2 weeks | Not Specified |
| Reported Outcome | Decreased transketolase activity in blood, spleen, and tumor cells. No significant effect on tumor size.[1][4] | Reduced parasitemia and prolonged time to malaria symptoms.[2][3] |
| Reported Toxicity | Not specified | Appeared to be non-toxic at the tested doses.[2][3] |
Experimental Protocols
Disclaimer: The following protocols are generalized based on standard laboratory procedures for mouse experiments. The specific vehicle for this compound solubilization for in vivo injection is not explicitly stated in the available literature. Researchers must perform their own solubility and vehicle safety studies before in vivo administration.
Protocol 1: Intravenous (i.v.) Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from the study using HCT-116 tumor-bearing nude mice.
Materials:
-
This compound (N3-pyridyl thiamine)
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or PEG, to be determined by researcher)
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp or warming pad
-
HCT-116 tumor-bearing nude mice
Procedure:
-
This compound Preparation (Requires Optimization):
-
Crucial Note: The original study does not specify the vehicle. A preliminary solubility test is essential.
-
A common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a sterile aqueous carrier such as saline or PBS to the final desired concentration. The final concentration of the organic solvent should be minimized to avoid toxicity.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of injection, dilute the stock solution to the final working concentration (e.g., for a 100 mg/kg dose in a 20g mouse, you would need 2 mg of this compound). The final injection volume should typically be around 100-200 µl.
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Warm the mouse tail using a heat lamp or a warming pad to dilate the lateral tail veins. This will facilitate easier injection.
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
-
Intravenous Injection:
-
Load the syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site on the tail.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue the dosing schedule as required by the experimental design (e.g., twice daily for 14 days).
-
Monitor animal health, body weight, and tumor growth throughout the study.
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
This protocol is based on the study in the P. berghei malaria model.
Materials:
-
This compound (N3-pyridyl thiamine)
-
Vehicle (to be determined by researcher)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Mice
Procedure:
-
This compound Preparation:
-
Follow the same principles as in Protocol 1 for preparing the this compound solution. The final injection volume for intraperitoneal injection can be slightly larger than for intravenous, typically up to 200 µl for a 20g mouse.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Lift the mouse's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the this compound solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Follow the predetermined dosing schedule.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Transketolase, a key enzyme in the Pentose Phosphate Pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and characterization of thiamine analogs with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Transketolase Activity Following N3PT Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route essential for the production of NADPH and the precursors for nucleotide biosynthesis.[1] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby linking the PPP with glycolysis.[2] Given its central role in cellular metabolism, TKT has emerged as a significant target in various therapeutic areas, including oncology.[3][4]
N3-pyridyl thiamine (B1217682) (N3PT) is a potent and selective inhibitor of transketolase. As an analog of the TKT cofactor thiamine pyrophosphate (TPP), this compound undergoes pyrophosphorylation and subsequently binds to the apo-enzyme with high affinity, demonstrating a dissociation constant (Kd) of 22 nM. This inhibition of TKT activity disrupts the PPP, affecting cell growth and proliferation, making this compound a valuable tool for studying the functional role of TKT and for potential therapeutic development.[3]
These application notes provide a detailed protocol for measuring the activity of transketolase in erythrocyte lysates following treatment with this compound. The described method is based on the well-established erythrocyte transketolase activity coefficient (ETKAC) assay, a reliable and sensitive spectrophotometric method.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of transketolase in the pentose phosphate pathway and the experimental workflow for assessing the inhibitory effect of this compound.
Figure 1. Role of Transketolase in the Pentose Phosphate Pathway.
Figure 2. Experimental Workflow for this compound Inhibition of Transketolase.
Experimental Protocols
Materials and Reagents
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold
-
This compound hydrochloride (ensure high purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reagents for the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay, including:
-
Tris buffer
-
Ribose-5-phosphate (R5P)
-
Thiamine pyrophosphate (TPP)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TIM) enzyme mixture
-
-
Hemoglobin measurement kit
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
-
Refrigerated centrifuge
Protocol 1: Preparation of Erythrocyte Hemolysate
-
Blood Collection: Collect whole blood samples in EDTA or heparin-containing tubes.
-
Erythrocyte Isolation:
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the remaining erythrocytes by resuspending the pellet in 10 volumes of ice-cold PBS.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C and discard the supernatant.
-
Repeat the washing step two more times.
-
-
Hemolysate Preparation:
-
After the final wash, resuspend the packed erythrocytes in an equal volume of ice-cold deionized water.
-
Vortex vigorously for 1 minute to ensure complete lysis.
-
The resulting hemolysate can be stored at -80°C for future use.
-
-
Hemoglobin Concentration Measurement: Determine the hemoglobin concentration of the hemolysate using a commercially available kit. This is crucial for normalizing the transketolase activity.
Protocol 2: this compound Treatment of Erythrocyte Hemolysate
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound from the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced enzyme inhibition.
-
Incubation:
-
In a microcentrifuge tube, add a known amount of erythrocyte hemolysate.
-
Add the desired concentration of this compound working solution.
-
Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the mixture for 30 minutes at 37°C to allow for the interaction between this compound and transketolase.
-
Protocol 3: Measurement of Transketolase Activity
This protocol is adapted from the established ETKAC assay.[5] The principle of the assay is based on the measurement of the rate of NADH consumption, which is proportional to the transketolase activity.
-
Assay Preparation:
-
Prepare the reaction mixture containing Tris buffer, ribose-5-phosphate, NADH, and the GDH/TIM enzyme mixture.
-
Prepare two sets of reactions for each sample: one with and one without the addition of TPP. The reaction without TPP measures the basal transketolase activity, while the reaction with TPP measures the maximum potential activity.
-
-
Reaction Initiation:
-
To the wells of a 96-well plate, add the this compound-treated or control hemolysate.
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Spectrophotometric Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of decrease in absorbance is directly proportional to the rate of NADH oxidation and thus to the transketolase activity.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for the linear portion of the reaction curve.
-
Calculate the transketolase activity in Units/g Hb using the following formula: Activity (U/g Hb) = (ΔA/min x Total Assay Volume) / (Molar Extinction Coefficient of NADH x Sample Volume x Hemoglobin Concentration)
-
The molar extinction coefficient for NADH at 340 nm is 6.22 x 10³ L/mol·cm. The path length of the light in the microplate well must be taken into account.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables provide a representative example of the quantitative data that can be obtained from these experiments.
Table 1: Effect of this compound on Basal Transketolase Activity
| This compound Concentration (nM) | Mean Transketolase Activity (U/g Hb) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1.25 | 0.08 | 0 |
| 1 | 1.13 | 0.07 | 9.6 |
| 5 | 0.95 | 0.06 | 24.0 |
| 10 | 0.78 | 0.05 | 37.6 |
| 25 | 0.61 | 0.04 | 51.2 |
| 50 | 0.45 | 0.03 | 64.0 |
| 100 | 0.28 | 0.02 | 77.6 |
| 200 | 0.15 | 0.01 | 88.0 |
Table 2: IC50 Determination of this compound on Transketolase Activity
| Parameter | Value |
| IC50 | 23.5 nM |
| Hill Slope | 1.2 |
| R² | 0.995 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on transketolase activity. By following these detailed methodologies, researchers can accurately quantify the potency of this compound and gain valuable insights into its mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and interpretation. This information is critical for professionals in drug development and for academic researchers studying the role of transketolase in health and disease.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. courses.edx.org [courses.edx.org]
Application Notes and Protocols: Utilizing Azide-Modified Tunicamycin Analogs for Studying Metabolic Flux in Cancer Cells
FOR IMMEDIATE RELEASE
A Novel Chemoenzymatic Approach for Quantifying N-Linked Glycosylation Flux in Cancer Cells
[City, State] – [Date] – A powerful method for elucidating the dynamics of protein glycosylation, a key metabolic pathway often dysregulated in cancer, is detailed in new application notes and protocols. This approach utilizes azide-modified analogs of tunicamycin, potent inhibitors of N-linked glycosylation, in combination with click chemistry to enable the sensitive and quantitative analysis of metabolic flux through the hexosamine biosynthesis pathway (HBP). These tools are invaluable for researchers in oncology, cell biology, and drug development seeking to understand and target cancer-specific metabolic vulnerabilities.
Introduction
Aberrant protein glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. The hexosamine biosynthesis pathway (HBP), which produces the building blocks for glycosylation, is frequently upregulated in cancer cells to meet the demands of rapid proliferation. Measuring the metabolic flux through this pathway is crucial for understanding cancer metabolism and identifying novel therapeutic targets.
This application note describes a robust method for quantifying the flux of N-linked glycosylation in cancer cells using metabolic labeling with peracetylated N-azidoacetylmannosamine (Ac4ManNAz), an azide-modified monosaccharide analog. Once taken up by cells, Ac4ManNAz is metabolized and incorporated into the glycan chains of newly synthesized glycoproteins. The azide (B81097) group serves as a bioorthogonal handle for covalent ligation to detection probes via copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This allows for the sensitive and specific detection and quantification of newly glycosylated proteins.
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: Cancer cells are cultured in the presence of Ac4ManNAz. The cells' metabolic machinery processes this unnatural sugar analog, leading to the incorporation of azido-sialic acid into cell surface glycoconjugates. The amount of incorporated azide is directly proportional to the metabolic flux of the HBP.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycans are then covalently tagged with a probe functionalized with a dibenzocyclooctyne (DBCO) group. This reaction is highly specific and occurs with high efficiency under biocompatible conditions, enabling the attachment of various reporter molecules such as fluorophores or biotin (B1667282) for downstream analysis.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for metabolic labeling of various cancer cell lines with Ac4ManNAz.
Table 1: Recommended Ac4ManNAz Concentrations and Incubation Times for Cancer Cell Lines
| Cell Line | Cancer Type | Optimal Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Reference |
| A549 | Lung Carcinoma | 10 | 72 | [1][2] |
| HCT116 | Colon Carcinoma | 50 | 48 | |
| BT-549 | Breast Cancer | 50 | 24 | |
| MCF7 | Breast Cancer | 100 | 48 | |
| Jurkat | T-cell Leukemia | <50 (toxicity observed at 50 µM) | 24-48 | [3] |
Table 2: Quantitative Parameters for Downstream Analysis
| Parameter | Typical Range | Application | Reference |
| DBCO-Fluorophore Concentration | 20-100 µM | Fluorescence Microscopy, Flow Cytometry | [3][4] |
| Click Reaction Incubation Time | 1-2 hours | Fluorescence Microscopy, Flow Cytometry | [4] |
| Biotin-DBCO Concentration | 100 µM | Western Blot, Mass Spectrometry |
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Metabolic pathway and detection principle.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cancer Cells with Ac4ManNAz
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cancer cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow cells to adhere overnight.
-
Metabolic Labeling: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of Ac4ManNAz (refer to Table 1 for guidance). A negative control with vehicle (DMSO) only should be included.
-
Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream click chemistry and analysis.
Protocol 2: Fluorescence Microscopy of Metabolically Labeled Glycans
Materials:
-
Ac4ManNAz-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488)
-
PBS or serum-free cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular staining; e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Prepare Staining Solution: Prepare a working solution of the DBCO-conjugated fluorophore in PBS or serum-free medium at a final concentration of 20-50 µM.[2][3]
-
Click Reaction: Add the DBCO-fluorophore solution to the azide-labeled cells and incubate for 1 hour at 37°C, protected from light.[2]
-
Washing: Gently wash the cells three times with PBS to remove unreacted fluorophore.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS, mount the coverslip using an appropriate mounting medium, and image using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Flow Cytometry Analysis of Metabolically Labeled Cells
Materials:
-
Ac4ManNAz-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore
-
PBS containing 1% Bovine Serum Albumin (BSA) (FACS Buffer)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
Procedure:
-
Cell Harvest: Harvest the metabolically labeled cells using a gentle cell dissociation solution. Neutralize the dissociation solution with complete medium and pellet the cells by centrifugation.
-
Washing: Wash the cell pellet twice with cold FACS Buffer.
-
Click Reaction: Resuspend the cells in FACS Buffer containing the DBCO-conjugated fluorophore at the desired concentration. Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells three times with FACS Buffer to remove excess fluorophore.
-
Analysis: Resuspend the final cell pellet in FACS Buffer and analyze on a flow cytometer using the appropriate laser and emission filters for the chosen fluorophore.
Protocol 4: Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Ac4ManNAz-labeled cells (from Protocol 1)
-
Biotin-DBCO
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
PNGase F
Procedure:
-
Biotinylation: Perform the click chemistry reaction as described in Protocol 2, but using Biotin-DBCO instead of a fluorescent probe.
-
Cell Lysis: After biotinylation and washing, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Enrichment of Biotinylated Glycoproteins: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated glycoproteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Glycan Release:
-
After tryptic digestion, treat the glycopeptides with PNGase F to release the N-linked glycans.
-
-
Sample Cleanup: Purify the released glycans using a suitable method (e.g., C18 solid-phase extraction) prior to mass spectrometry analysis.
Interpreting Metabolic Flux
The intensity of the signal (fluorescence or mass spectrometry peak area) obtained from the labeled glycoproteins is proportional to the amount of Ac4ManNAz incorporated, which in turn reflects the metabolic flux through the HBP. By comparing the signal intensity between different experimental conditions (e.g., control vs. drug-treated cells, or normal vs. cancer cells), researchers can infer changes in the rate of N-linked glycosylation. For a more quantitative measure of flux, stable isotope tracers (e.g., 13C-glucose) can be used in parallel with the azide labeling to model the flow of carbons through the HBP.
Conclusion
The use of azide-modified monosaccharides for metabolic glycan labeling provides a powerful and versatile platform for studying the dynamics of glycosylation in cancer cells. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to implement this technique and gain valuable insights into cancer metabolism, potentially leading to the discovery of new diagnostic markers and therapeutic strategies.
References
N3PT Application in Antiplasmodial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health burden, and the emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. N3-pyridyl thiamine (B1217682) (N3PT), a potent and selective transketolase inhibitor, has demonstrated promising antiplasmodial activity. This compound acts as a thiamine analog, targeting the essential thiamine metabolism pathway in the malaria parasite.[1] This document provides detailed application notes and protocols for the utilization of this compound in antiplasmodial research, including its mechanism of action, quantitative data on its efficacy, and comprehensive experimental procedures for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its antiplasmodial effect by disrupting the parasite's thiamine metabolism. Thiamine is a crucial vitamin for Plasmodium falciparum, which it can salvage from the host and also synthesize de novo.[2] Once inside the parasite, thiamine is converted to its active form, thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase (TPK).[1][3] TPP serves as an essential cofactor for several key enzymes in carbohydrate and amino acid metabolism, including transketolase, pyruvate (B1213749) dehydrogenase, and α-ketoglutarate dehydrogenase.[3]
This compound, as a thiamine analog, competes with thiamine for binding to TPK.[1] This competition can lead to two primary inhibitory effects:
-
Reduced TPP Production: By occupying the active site of TPK, this compound can inhibit the phosphorylation of endogenous thiamine, leading to a depletion of the essential TPP cofactor.
-
Formation of a TPP Antimetabolite: this compound can be pyrophosphorylated by TPK to form N3-pyridyl thiamine pyrophosphate (this compound-PP). This analog then acts as a competitive inhibitor of TPP-dependent enzymes, such as transketolase, disrupting vital metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway, which is crucial for nucleic acid synthesis and redox balance.[1]
Studies have shown that increasing the extracellular thiamine concentration reduces the antiplasmodial activity of this compound, supporting the competitive mechanism.[1] Furthermore, transgenic P. falciparum overexpressing TPK are hypersensitive to this compound, indicating that the enzyme's activity is central to the drug's mode of action.[1]
Quantitative Data
The antiplasmodial activity of this compound has been quantified through in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Activity of this compound against Plasmodium falciparum
| Compound | P. falciparum Strain | IC₅₀ (μM) | Cytotoxicity (Human Fibroblasts) IC₅₀ (μM) | Selectivity Index (SI) | Reference |
| This compound | 3D7 | 0.23 ± 0.04 | >100 | >435 | [1] |
| Oxythiamine | 3D7 | 2.3 ± 0.2 | 40 ± 2 | 17 | [1] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀.
In Vivo Efficacy of this compound in Plasmodium berghei-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Route | Duration | Parasitemia on Day 5 (%) | Reduction in Parasitemia (%) | Reference |
| Vehicle (PBS) | - | i.p. | 5 days | ~1.5 | - | [1] |
| This compound | 100 | i.p. | 5 days | ~1.0 | ~33 | [1] |
| This compound | 200 | i.p. | 5 days | ~0.5 | ~67 | [1] |
The in vivo study was conducted in a P. berghei mouse model, and the data represent the average parasitemia at day 5 post-infection with daily treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Antiplasmodial Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This protocol is adapted for determining the IC₅₀ value of this compound against P. falciparum.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100) with 1x SYBR Green I dye
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from 0.01 to 10 μM. Include a drug-free control (medium only) and a positive control (e.g., Chloroquine).
-
Parasite Culture Preparation: Prepare a parasite suspension of sorbitol-synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Assay Plate Setup: Add 100 μL of the parasite suspension to each well of the pre-dosed 96-well plate. Also, include wells with uninfected erythrocytes as a background control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add 100 μL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-3 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free control (100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC₅₀ value using a non-linear regression analysis.
References
- 1. Targeting Thiamine (Vitamin B1) Metabolism and Utilisation in Plasmodium [openresearch-repository.anu.edu.au]
- 2. Vitamin B1 de novo synthesis in the human malaria parasite Plasmodium falciparum depends on external provision of 4-amino-5-hydroxymethyl-2-methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: N3PT in Combination with Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This metabolic plasticity presents a therapeutic vulnerability that can be exploited by targeting key metabolic pathways. N3PT (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] The PPP is vital for the synthesis of ribose for nucleotides and NADPH for reductive biosynthesis and antioxidant defense.[3] Inhibition of TKT by this compound can disrupt these processes, thereby impeding cancer cell growth.
However, cancer cells can often adapt to the inhibition of a single metabolic pathway by upregulating alternative routes. Therefore, a combinatorial approach, simultaneously targeting multiple metabolic pathways, is a promising strategy to enhance therapeutic efficacy and overcome resistance. This document provides detailed application notes and protocols for investigating the combination of this compound with inhibitors of other key metabolic pathways, namely glycolysis, glutaminolysis, and fatty acid oxidation.
While direct experimental data on the combination of this compound with other specific metabolic inhibitors is limited in the current scientific literature, the following sections are based on the established principles of metabolic inhibitor combinations and data from studies using the analogous transketolase inhibitor, oxythiamine (B85929).
Targeting Key Metabolic Pathways in Cancer
A multi-pronged attack on cancer metabolism can lead to synergistic cell killing and tumor growth inhibition. The rationale for combining this compound with other metabolic inhibitors is to create a multi-faceted disruption of the metabolic network that cancer cells rely on for energy production, biosynthesis, and redox balance.
-
Glycolysis: Many cancer cells exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect) to generate ATP and provide building blocks for biosynthesis.[4]
-
Glutaminolysis: Glutamine is another critical nutrient for cancer cells, serving as a key source of carbon and nitrogen for the TCA cycle, nucleotide synthesis, and glutathione (B108866) production.[5][6][7]
-
Fatty Acid Oxidation (FAO): FAO is an important source of ATP and NADPH, particularly under conditions of metabolic stress or in specific cancer types.
-
Pentose Phosphate Pathway (PPP): The PPP, targeted by this compound, is essential for producing the precursors for nucleotide synthesis and the primary cellular antioxidant, NADPH.
Quantitative Data on Metabolic Inhibitor Combinations
The following tables summarize quantitative data from studies investigating the combination of metabolic inhibitors. While specific data for this compound combinations are not available, the data for the transketolase inhibitor oxythiamine and combinations of other metabolic inhibitors provide a strong rationale and basis for experimental design.
Table 1: Preclinical Data for Transketolase Inhibitor (Oxythiamine) in Combination Therapy
| Combination | Cancer Type | Key Findings | Reference |
| Oxythiamine + Sorafenib | Hepatocellular Carcinoma (HCC) | Enhanced inhibition of HCC cell growth in vivo. | [3] |
| Oxythiamine + Docetaxel + Doxorubicin | Triple-Negative Breast Cancer (TNBC) | Enhanced cell death in TNBC cell lines. | [3] |
Table 2: Preclinical Data for Combinations of Other Metabolic Inhibitors
| Combination | Inhibitor Class 1 (Target) | Inhibitor Class 2 (Target) | Cancer Type | Key Findings | Reference |
| 3-Bromopyruvate (B3434600) (3-BrPA) + Rapamycin (B549165) | Glycolysis (Hexokinase II) | mTOR | Neuroblastoma, Lung Cancer | Synergistic inhibition of cell proliferation and tumor growth. | [8][9][10] |
| 2-Deoxy-D-glucose (2-DG) + Metformin (B114582) | Glycolysis (Hexokinase) | Oxidative Phosphorylation (Complex I) | Triple-Negative Breast Cancer | Synergistic suppression of cancer cell proliferation. | [11] |
| BPTES Nanoparticles + Metformin | Glutaminolysis (Glutaminase) | Oxidative Phosphorylation (Complex I) | Pancreatic Cancer | Significantly greater pancreatic tumor reduction than either agent alone. | [12][13][14] |
| CB-839 + Paclitaxel | Glutaminolysis (Glutaminase) | Microtubule Stabilization | Triple-Negative Breast Cancer | Significant antitumor activity in a xenograft model. | [15] |
| CB-839 + Carfilzomib | Glutaminolysis (Glutaminase) | Proteasome | Multiple Myeloma | Synergistic enhancement of ER stress and apoptosis. | [16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Combined Inhibition of Pentose Phosphate Pathway and Glycolysis
Caption: Dual inhibition of the Pentose Phosphate Pathway by this compound and Glycolysis.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of this compound and another metabolic inhibitor.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of this compound in combination with other metabolic inhibitors. These protocols are based on methodologies reported in the literature for similar combination studies.[8][10][13][15]
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound in combination with a second metabolic inhibitor on the viability of cancer cells and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Second metabolic inhibitor (e.g., 2-DG, CB-839, Etomoxir; solubilized in an appropriate vehicle)
-
96-well plates
-
MTS or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of this compound and the second metabolic inhibitor in complete medium.
-
Treat cells with a range of concentrations of each drug individually to determine the IC50 value for each agent.
-
Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
Combination Treatment (Checkerboard Assay):
-
Based on the IC50 values, design a matrix of concentrations for the combination treatment. A common approach is to use concentrations ranging from 1/4x to 4x the IC50 of each drug.
-
Prepare the drug dilutions in a separate 96-well plate.
-
Add the drug combinations to the cells.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis of Apoptosis and Metabolic Pathway Markers
Objective: To investigate the molecular mechanisms underlying the effects of the drug combination on apoptosis and key metabolic proteins.
Materials:
-
Cancer cells treated as in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p-mTOR, anti-HK2, anti-GLS1, anti-CPT1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a second metabolic inhibitor on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for xenograft implantation
-
This compound formulated for in vivo administration
-
Second metabolic inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Inhibitor B alone, this compound + Inhibitor B).
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The dosage of this compound in a previous study was 100 mg/kg via intravenous injection twice a day for two weeks.[1]
-
-
Tumor and Body Weight Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same time to monitor for toxicity.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.
-
Euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, Western blot, metabolomics).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between the groups.
-
Conclusion
The combination of this compound with inhibitors of other key metabolic pathways represents a rational and promising strategy for cancer therapy. The provided application notes and protocols offer a framework for researchers to investigate these combinations systematically. By targeting multiple metabolic vulnerabilities simultaneously, it may be possible to achieve synergistic anticancer effects, overcome drug resistance, and ultimately improve therapeutic outcomes for patients. Further preclinical studies are warranted to identify the most effective combination partners for this compound and to elucidate the underlying mechanisms of their synergistic action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combination of the novel glycolysis inhibitor 3-BrOP and rapamycin is effective against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
Protocol for Assessing Cell Permeability of Type 3 Sodium-Dependent Phosphate Transporter (N3PT/NPT3) Substrates
I. Application Notes
The Type 3 Sodium-Dependent Phosphate (B84403) Transporter (NPT3), a member of the Solute Carrier (SLC) family 20 (SLC20A1/PiT1 and SLC20A2/PiT2), is a ubiquitously expressed protein crucial for cellular uptake of inorganic phosphate (Pi).[1][2][3][4][5] This transporter plays a vital role in numerous physiological processes, including bone mineralization, cellular metabolism, and signal transduction.[1][2][3][4] Dysregulation of NPT3 function has been implicated in various pathological conditions, such as vascular calcification.[4] Given its physiological and pathological significance, understanding the permeability of various compounds through NPT3 is of high interest to researchers in drug development and life sciences.
This document provides a detailed protocol for assessing the cell permeability of NPT3 substrates, primarily focusing on a radiolabeled phosphate uptake assay. This method is a direct measure of the transporter's activity. The protocol is designed for researchers, scientists, and drug development professionals working with this transporter. The primary model cell line for this protocol is the Human Embryonic Kidney 293 (HEK293) cell line, which has low endogenous expression of many transporters and is readily amenable to transfection for overexpressing the transporter of interest.[6][7]
The protocol herein describes:
-
Culturing and preparation of cells for the assay.
-
A detailed procedure for a ³²P-orthophosphate uptake assay.
-
Methods for data analysis to determine kinetic parameters.
-
Guidelines for assessing monolayer integrity for polarized cell models.
II. Experimental Protocols
A. Cell Culture and Transfection
-
Cell Line: HEK293 cells are recommended due to their low endogenous transporter expression.[6][7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Transfection (for overexpression studies):
-
Seed HEK293 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well 24 hours prior to transfection.
-
Transfect cells with a plasmid encoding the human NPT3 (e.g., SLC20A1) or an empty vector (mock control) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression before performing the uptake assay.
-
B. Radiolabeled Phosphate Uptake Assay
This assay measures the uptake of ³²P-labeled orthophosphate into cells expressing NPT3.
Materials:
-
HEK293 cells (either wild-type or transfected with NPT3).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4), composition provided in the table below.
-
[³²P]Orthophosphoric acid.
-
Unlabeled (cold) K₂HPO₄ or Na₂HPO₄.
-
Test compounds/inhibitors (e.g., Phosphonoformic acid, Arsenate).
-
Stop solution (ice-cold KRH buffer with a high concentration of cold phosphate, e.g., 10 mM).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail.
-
24-well cell culture plates.
-
Liquid scintillation counter.
Buffer Composition:
| Component | Concentration (mM) |
| NaCl | 130 |
| KCl | 5 |
| MgCl₂ | 1.2 |
| CaCl₂ | 1.5 |
| HEPES | 25 |
| Glucose | 10 |
| pH | 7.4 |
Procedure:
-
Cell Preparation: On the day of the assay, aspirate the culture medium from the 24-well plates containing the cell monolayers.
-
Washing: Wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.
-
Pre-incubation: Add 0.5 mL of KRH buffer to each well and pre-incubate at 37°C for 10-15 minutes to equilibrate the cells. For inhibitor studies, add the inhibitor during this step.
-
Uptake Initiation: Prepare the uptake solution containing a mixture of [³²P]orthophosphate and unlabeled phosphate in KRH buffer to achieve the desired final concentration and specific activity (e.g., 1-10 µCi/mL of ³²P and a final phosphate concentration ranging from micromolar to millimolar for kinetic studies). Aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well to start the transport reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes). The incubation time should be within the linear range of uptake.
-
Uptake Termination: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.
-
Cell Lysis: Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
C. Data Analysis
-
Uptake Calculation: Express the uptake as picomoles or nanomoles of phosphate per milligram of protein per minute.
-
Kinetic Analysis: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the uptake assay with varying concentrations of unlabeled phosphate while keeping the concentration of radiolabeled phosphate constant. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Inhibition Analysis: To determine the half-maximal inhibitory concentration (IC₅₀), perform the uptake assay with a fixed concentration of substrate and varying concentrations of the inhibitor. The inhibition constant (Ki) can be calculated from the IC₅₀ value.
D. Monolayer Integrity Assessment (for polarized cell models)
For studies using polarized epithelial or endothelial cells grown on transwell inserts, it is crucial to assess the integrity of the cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the cell monolayer using a voltohmmeter with "chopstick" electrodes.
-
Equilibrate the plate to room temperature before measurement as TEER is temperature-sensitive.[8][9]
-
Record the resistance (in Ω). To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert and multiply by the surface area of the membrane.[8] A stable and high TEER value indicates a confluent and tight monolayer. For HEK293 cells, which do not form tight junctions, TEER values will be low.
-
-
Lucifer Yellow Permeability Assay:
-
This assay measures the paracellular flux of the fluorescent dye Lucifer Yellow.
-
Wash the cell monolayer with pre-warmed HBSS or KRH buffer.
-
Add Lucifer Yellow solution (e.g., 100 µM) to the apical chamber and fresh buffer to the basolateral chamber.
-
Collect samples from the basolateral chamber and measure the fluorescence (excitation ~485 nm, emission ~530 nm).[11]
-
Calculate the apparent permeability (Papp) of Lucifer Yellow. A low Papp value indicates a tight monolayer.
-
III. Data Presentation
Table 1: Kinetic Parameters for NPT3 (SLC20A1) Phosphate Transport
| Parameter | Value | Cell System | Reference |
| Km for Phosphate | 24.1 µM | Not Specified | [3][4] |
| Km for Phosphate | 322.5 µM | Not Specified | [3][4] |
Note: Km values can vary depending on the experimental conditions and cell system used.
Table 2: Inhibition of Phosphate Transport
| Inhibitor | Ki / IC₅₀ | Transporter/System | Reference |
| Arsenate | 39 µM (Ki) | E. coli Pst system | [12][13] |
| Arsenate | ~51 µM (Ki) | Rat NaPi-IIb | [14] |
| Phosphonoformic acid | Inhibition observed | HEK293 cells | [15] |
IV. Visualization
Signaling Pathway
Caption: Simplified signaling pathways potentially regulating NPT3 expression and function.
Experimental Workflow
Caption: Experimental workflow for the radiolabeled phosphate uptake assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. SLC20A1 - Wikipedia [en.wikipedia.org]
- 6. Krebs-Ringer Phosphate HEPES Buffer with 20 mM HEPES, Calcium and Magnesium, without Phenol Red [himedialabs.com]
- 7. Krebs-Ringer Phosphate HEPES Buffer pH 7.4 w/ 20mM HEPES buffer, Calcium and Magnesium w/o Phenol red [TS1152] | Your Home for Cell Research [ols-bio.com]
- 8. cellqart.com [cellqart.com]
- 9. wpiinc.com [wpiinc.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Effect of arsenate on inorganic phosphate transport in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of arsenate on inorganic phosphate transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N3PT Insolubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the transketolase inhibitor, N3PT, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues faced during experimental work.
This compound Compound Profile
A thorough understanding of the physicochemical properties of this compound is the foundation for effective troubleshooting of solubility issues.
| Property | Value | Implication for Solubility |
| Molecular Weight | 336.28 g/mol [1] | Moderate molecular weight, which can influence solubility. |
| Appearance | Light yellow to yellow solid[1] | Physical form can impact dissolution rate. |
| Predicted pKa | 4.8 (most basic) | This compound is predicted to be a weak base. Its solubility will be pH-dependent, increasing in acidic conditions. |
| Predicted LogP | -1.5 | This value suggests that this compound is relatively hydrophilic, yet solubility issues in aqueous buffers are still possible, especially at higher concentrations. |
| Known Solubility | 8 mg/mL (23.79 mM) in 45% PEG300, 5% Tween-80, 50% Saline (requires sonication)[1]. Soluble in DMSO (2.86 mg/mL or 8.50 mM with sonication)[1]. | Indicates that co-solvents and detergents significantly enhance solubility. Limited intrinsic aqueous solubility is expected. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Answer:
Due to its limited aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. A stock solution of up to 8.50 mM (2.86 mg/mL) in DMSO has been reported, though sonication may be required to achieve complete dissolution[1].
Troubleshooting Steps:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO to prevent compound degradation.
-
Sonication: If this compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: Gentle warming to 37°C can also aid dissolution. However, always check for compound stability at elevated temperatures.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Answer:
This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The final concentration of DMSO is also a critical factor.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤ 0.1%, to minimize solvent-induced artifacts in biological assays.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Rapid Mixing: When adding the this compound stock solution to the aqueous buffer, ensure rapid and thorough mixing. Add the stock solution dropwise to the buffer while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Buffer: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.
-
Lower the Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass:
-
Molecular Weight of this compound = 336.28 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 336.28 g/mol * (1000 mg / 1 g) = 3.36 mg
-
-
-
Weigh this compound:
-
Accurately weigh 3.36 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the tube containing the this compound powder.
-
-
Dissolve:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can be used if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 620 nm for turbidity)
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare serial dilutions of your aqueous buffer.
-
-
Add this compound Stock:
-
To each well containing the buffer, add a small, consistent volume of the 10 mM this compound stock solution in DMSO to achieve a range of final this compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
-
Incubate:
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours), allowing for equilibration.
-
-
Measure Turbidity:
-
Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
-
Determine Kinetic Solubility:
-
The kinetic solubility is the highest concentration of this compound that does not result in a significant increase in turbidity compared to the buffer-only control.
-
Visual Troubleshooting Guides and Pathways
Logical Workflow for Troubleshooting this compound Insolubility
Caption: A logical workflow for troubleshooting this compound insolubility.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound in the Context of the Pentose Phosphate Pathway
Caption: this compound as an inhibitor of Transketolase in the PPP.
References
N3PT Technical Support Center: Optimizing Concentration for Maximum Cell Inhibition
Welcome to the technical support center for N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental design for determining the maximum cell inhibitory concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a thiamine (B1217682) antagonist that selectively inhibits transketolase, a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2][3] For this compound to become active, it must first be pyrophosphorylated within the cell. The resulting this compound pyrophosphate then binds to transketolase with high affinity (Kd = 22 nM for Apo-TK), blocking its function.[1] By inhibiting transketolase, this compound disrupts the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis (DNA and RNA), and the regeneration of NADPH, which is essential for maintaining redox homeostasis.[4][5]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Currently, there is limited publicly available data detailing the IC50 values of this compound across a wide range of cancer cell lines. One study on the antiplasmodial activity of thiamine analogs found this compound to be more potent than a similar compound, oxythiamine.[6] However, an in vivo study using HCT-116 human colorectal cancer cells showed that while this compound inhibited transketolase activity, it did not produce a significant anti-tumor effect, suggesting that some cell lines may have alternative metabolic pathways to synthesize ribose.[1][2]
Given the lack of established IC50 values, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad range of concentrations, for example, from 1 nM to 100 µM, should be tested initially.
Q3: How should I prepare and store this compound?
A3: this compound is a solid that can be dissolved in DMSO to create a stock solution.[1] For a stock solution of 8.50 mM, you can dissolve 2.86 mg of this compound in 1 mL of DMSO; sonication may be required to fully dissolve the compound.[1] It is important to use a hygroscopic DMSO. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions for your experiments, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound is likely to be most effective in cell lines that are highly dependent on the pentose phosphate pathway for the synthesis of ribose and NADPH.[2] Cancer cells with a high proliferation rate often exhibit increased PPP activity. However, as demonstrated in HCT-116 cells, some cancer cells can utilize alternative pathways for ribose synthesis, potentially rendering them less sensitive to this compound.[1][2] Therefore, the sensitivity of a given cell line to this compound should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium | The concentration of this compound in the final working solution is too high, or the DMSO concentration is too high, causing the compound to fall out of solution. | - Ensure the final DMSO concentration in your culture medium is 0.5% or lower.- Prepare the final working solution by adding the this compound stock solution to the medium dropwise while vortexing.- If precipitation persists, consider lowering the highest concentration of this compound in your dose-response curve. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors when adding this compound.- Edge effects in the multi-well plate. | - Ensure you have a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips between different concentrations.- Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or medium. |
| No significant cell inhibition observed even at high concentrations | - The cell line may be resistant to this compound due to active alternative metabolic pathways for ribose synthesis.[1][2]- The incubation time may be too short for the inhibitory effects to manifest.- The this compound stock solution may have degraded. | - Test this compound in a different cell line known to be sensitive to PPP inhibitors, if available.- Increase the incubation time with this compound (e.g., from 24h to 48h or 72h).- Prepare a fresh stock solution of this compound. |
| High background in cell viability assay | - Contamination of the cell culture.- Interference of this compound with the assay reagents. | - Regularly check your cell cultures for signs of contamination.- Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
DMSO
-
Chosen cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound working solutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Data Presentation
Once you have collected your data from the dose-response experiment, you can summarize it in a table for easy comparison.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | 24 | [Your Value] |
| 48 | [Your Value] | |
| 72 | [Your Value] | |
| e.g., A549 | 24 | [Your Value] |
| 48 | [Your Value] | |
| 72 | [Your Value] |
Visualizations
This compound Mechanism of Action and the Pentose Phosphate Pathway
Caption: Mechanism of this compound-mediated inhibition of the Pentose Phosphate Pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
N3PT Technical Support Center: Overcoming Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of N3PT, a potent and selective transketolase inhibitor, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase.[1] It acts by being pyrophosphorylated and then binding to the apo-enzyme of transketolase, effectively blocking its function.[1] Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, which is crucial for generating ribose for DNA synthesis and NADPH for reductive biosynthesis.
Q2: I'm not observing the expected biological effect of this compound in my cell culture experiments. Could the compound be unstable?
This is a significant possibility. The efficacy of small molecule inhibitors like this compound can be compromised if the compound degrades in the cell culture medium before it can exert its biological effect. Factors such as enzymatic degradation by components in fetal bovine serum (FBS), shifts in media pH, and prolonged incubation times can contribute to the instability of compounds in in vitro settings.[2]
Q3: What are the potential signs of this compound instability in my cell culture experiments?
Indicators of this compound instability can include:
-
Reduced or complete loss of efficacy: A diminished or absent biological effect, such as the failure to inhibit cell proliferation in sensitive cancer cell lines.[2]
-
Inconsistent results: High variability in experimental outcomes between replicates or different batches of media can suggest compound degradation.[2]
-
Visible changes in the medium: Although not always apparent, precipitation of the compound or a color change in the medium could indicate instability or reaction with media components.[3]
Q4: What components in the cell culture medium are likely to contribute to this compound instability?
While specific data on this compound is limited, general knowledge of small molecule instability suggests the following factors:
-
Amino acids: Cell culture media are rich in amino acids which can potentially react with the compound.[3]
-
Serum: Fetal bovine serum (FBS) contains various enzymes that may degrade this compound.[2]
-
pH: The slightly alkaline pH of most cell culture media (typically 7.2-7.4) can contribute to the degradation of pH-sensitive molecules.[2][3]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected experimental results with this compound.
-
Possible Cause: Degradation of this compound in the cell culture medium.[3]
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound stock solution is properly prepared and stored according to the manufacturer's recommendations to minimize freeze-thaw cycles.[3]
-
Perform a Stability Study: Conduct an experiment to determine the half-life of this compound in your specific cell culture conditions. A detailed protocol is provided below.
-
Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment.[3]
-
Reduce Incubation Time: If your experimental design allows, consider shorter incubation times with this compound.[3]
-
Replenish the Medium: For long-term experiments, consider replacing the medium containing fresh this compound at regular intervals (e.g., every 24 hours) to maintain a stable concentration.[2][3]
-
Issue 2: My adherent cells are detaching or showing signs of stress after this compound treatment.
-
Possible Cause: This could be a cytotoxic effect of this compound at the concentration used, or it could be related to the degradation products of this compound. It is also possible that the solvent used to dissolve this compound is causing cellular stress.
-
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure the observed effects are due to the compound itself.
-
Check Cell Line Health: Ensure your cells are healthy and growing optimally before starting the experiment. Issues like mycoplasma contamination or high passage number can affect cell sensitivity.[4]
-
Issue 3: I am using a serum-free medium and still observing this compound instability.
-
Possible Cause: Even in the absence of serum, factors like pH, light exposure, and interactions with other media components can lead to compound degradation.
-
Troubleshooting Steps:
-
Use Buffered Media: Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering to maintain a stable pH.[2]
-
Protect from Light: Store this compound solutions and treated cell cultures in the dark, as some compounds are light-sensitive.
-
Test in Basal Media: Perform a stability test of this compound in the basal medium without any supplements to identify if a specific component is causing degradation.
-
Quantitative Data Summary
The following tables present hypothetical data on this compound stability under various conditions, based on general principles of small molecule stability.
Table 1: Effect of Serum Concentration on this compound Half-Life
| Fetal Bovine Serum (FBS) Concentration | This compound Half-Life (Hours) at 37°C |
| 10% | 18 |
| 5% | 24 |
| 2% | 36 |
| 0% (Serum-Free) | 48 |
Table 2: Effect of pH on this compound Stability in Serum-Free Medium
| Media pH | This compound Remaining after 24 hours (%) |
| 7.0 | 95% |
| 7.4 | 85% |
| 7.8 | 70% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.[2]
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plate
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Dispense the this compound-containing medium into multiple wells of a 96-well plate. Include wells with and without cells to assess both chemical and cellular degradation.[2]
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the medium from the wells.[2]
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.[2]
Visualizations
Caption: this compound inhibits the transketolase enzyme in the Pentose Phosphate Pathway.
Caption: Experimental workflow for determining this compound stability in cell culture.
Caption: A logical workflow for troubleshooting this compound instability issues.
References
Technical Support Center: N3PT In Vivo Experiments
Disclaimer: Information regarding "N3PT" for in vivo experiments is not publicly available. The following troubleshooting guide is based on common issues encountered in novel therapeutic agent in vivo studies and may not be specific to this compound. Researchers should consult their internal documentation and primary literature for this compound-specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles when transitioning this compound from in vitro to in vivo models?
When moving from a controlled in vitro environment to a complex in vivo system, researchers often face challenges related to the agent's bioavailability, stability, and off-target effects. It is crucial to establish a robust pharmacokinetic and pharmacodynamic (PK/PD) profile for this compound early in the transition.
Q2: How can I monitor the delivery and efficacy of this compound in real-time within a living subject?
Non-invasive imaging techniques are invaluable for tracking the biodistribution and target engagement of novel agents like this compound. Depending on the properties of this compound, modalities such as positron emission tomography (PET), single-photon emission computed tomography (SPECT), or magnetic resonance imaging (MRI) can be adapted. This often requires labeling this compound with a suitable imaging probe.
Q3: What are the key considerations for selecting an appropriate animal model for this compound studies?
The choice of animal model is critical and should be driven by the specific biological question being addressed. Key factors include the expression and homology of the this compound target between the model organism and humans, the physiological relevance of the model to the disease of interest, and practical considerations such as size, lifespan, and cost.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Response to this compound
High variability in experimental outcomes can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | Review and standardize the administration protocol. Ensure accurate volume and concentration for each animal. | Even minor variations in the administered dose can lead to significant differences in biological response. |
| Animal Health Status | Implement a thorough health screening for all animals prior to study inclusion. Monitor for signs of distress or illness throughout the experiment. | Underlying health issues can significantly impact an animal's response to an experimental agent. |
| Genetic Drift in Animal Colony | If using a specific strain, obtain fresh breeding pairs from a reputable vendor or perform genetic quality control. | Over time, genetic drift can lead to phenotypic changes that affect experimental reproducibility. |
| Environmental Stressors | Standardize housing conditions, including light/dark cycles, temperature, and noise levels. Minimize handling stress. | Environmental factors can influence physiological responses and introduce variability. |
Issue 2: Unexpected Toxicity or Adverse Events
Observing toxicity is a critical finding that requires immediate attention.
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Perform a comprehensive screen of this compound against a panel of related and unrelated targets. | This compound may be interacting with unintended biological molecules, leading to toxicity. |
| Metabolite Toxicity | Conduct metabolite profiling to identify and characterize breakdown products of this compound. | The toxic effects may not be from this compound itself but from one of its metabolites. |
| Formulation/Vehicle Toxicity | Administer the vehicle alone to a control group of animals to assess its independent effects. | The excipients used to formulate this compound for in vivo administration could be causing the adverse events. |
| Dose-Limiting Toxicity | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). | The initial dose may be too high, exceeding the therapeutic window. |
Experimental Protocols & Workflows
A logical workflow is essential for systematic troubleshooting and data interpretation in this compound in vivo experiments.
Technical Support Center: Improving the Reproducibility of N3PT-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving the N3PT transketolase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of assays is it used in?
A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). Assays using this compound are typically designed to investigate the effects of transketolase inhibition on cellular metabolism, proliferation, or other downstream processes. These can include enzyme activity assays, cell viability assays, and metabolic flux analyses. This compound is pyrophosphorylated in situ and then binds to transketolase[1].
Q2: What are the common causes of poor reproducibility in this compound-based assays?
A2: Poor reproducibility in assays using small molecule inhibitors like this compound can arise from several factors, including:
-
Reagent variability: Inconsistent quality or concentration of this compound, substrates, enzymes, or cell culture media.
-
Experimental procedure inconsistencies: Variations in incubation times, temperatures, pipetting techniques, and cell handling.
-
Cell-based factors: Differences in cell passage number, cell density, and cell health.
-
Instrumental errors: Improper calibration or settings of plate readers or other analytical instruments.
-
Data analysis inconsistencies: Use of different methods for data processing and statistical analysis.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are critical for consistent results. For long-term storage, it is recommended to store this compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is suitable. Stock solutions should be prepared in an appropriate solvent (as recommended by the supplier) and aliquoted to avoid repeated freeze-thaw cycles[1].
Troubleshooting Guides
Section 1: Enzyme Activity Assays
This section focuses on troubleshooting common issues encountered when directly measuring transketolase activity in the presence of this compound.
Q4: My enzymatic assay shows high variability between replicates. What could be the cause?
A4: High variability in enzymatic assays can stem from several sources. Here's a step-by-step guide to troubleshoot this issue:
-
Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the enzyme and this compound. Use calibrated pipettes and low-retention tips.
-
Reagent Mixing: Thoroughly mix all reaction components before starting the measurement. Inadequate mixing can lead to localized differences in reaction rates.
-
Temperature Control: Maintain a constant and uniform temperature throughout the assay. Use a water bath or a temperature-controlled plate reader.
-
Plate Effects: Avoid using the outer wells of a microplate, as they are more susceptible to evaporation and temperature fluctuations.
Q5: The inhibitory effect of this compound is lower than expected. Why?
A5: If this compound is not producing the expected level of inhibition, consider the following:
-
This compound Degradation: Ensure that your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect this compound Concentration: Verify the concentration of your this compound stock solution.
-
Insufficient Pre-incubation: Pre-incubating the enzyme with this compound before adding the substrate can be crucial for achieving maximal inhibition. Optimize the pre-incubation time.
-
High Substrate Concentration: In competitive inhibition, a high substrate concentration can overcome the effect of the inhibitor. Check if your substrate concentration is appropriate.
Q6: I am observing high background signal in my fluorometric transketolase assay. What can I do?
A6: High background in fluorescence-based assays can mask the true signal. Here are some troubleshooting steps:
-
Autofluorescence: Check for autofluorescence from your sample components, including this compound itself, at the excitation and emission wavelengths used. Run controls without the enzyme or substrate to assess this.
-
Contaminated Reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
-
Incorrect Plate Type: Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and crosstalk between wells.
-
Reader Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-background ratio.
Section 2: Cell-Based Assays
This section provides guidance on troubleshooting assays where this compound is used to treat cells, and a downstream effect (e.g., cell viability, metabolic changes) is measured.
Q7: I am seeing inconsistent results in my cell-based this compound experiments. What should I check?
A7: Reproducibility in cell-based assays is often challenging. Consider these factors:
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Seeding Density: Plate cells at a consistent density across all wells and experiments. Uneven cell distribution can lead to significant variability.
-
This compound Treatment Conditions: Ensure consistent this compound concentration, treatment duration, and media conditions for all experiments.
-
Edge Effects: Similar to enzyme assays, edge effects in cell culture plates can be significant. Consider not using the outer wells for experimental samples.
Q8: this compound is showing higher toxicity than expected in my cell line. What could be the reason?
A8: Unexpectedly high cytotoxicity can be due to several factors:
-
Off-target Effects: At high concentrations, small molecule inhibitors can have off-target effects. It is crucial to use the lowest effective concentration of this compound.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) and that a vehicle control (media with the same concentration of solvent) is included.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
Q9: My cell viability assay results (e.g., MTT, XTT) are not correlating with other markers of this compound activity. Why?
A9: Discrepancies between different assay readouts can occur. For instance, some inhibitors can interfere with the chemistry of viability assays like the MTT assay, leading to an over- or underestimation of cell viability[2]. It is advisable to use multiple, mechanistically distinct assays to confirm your findings. For example, complement a metabolic activity assay (like MTT) with a direct measure of cell number (e.g., cell counting) or a marker of cell death (e.g., apoptosis assay).
Data Presentation
Table 1: Key Parameters for this compound and Transketolase
| Parameter | Value | Source |
| This compound Binding Affinity (Kd) to Apo-Transketolase | 22 nM | [1] |
| This compound In Vivo Administration (Mouse Model) | 100 mg/kg (i.v., twice daily) | [1] |
| Typical Transketolase Concentration in Blood | 55.7 +/- 12.1 µg/g Hb | [3] |
| Recommended Transketolase Concentration in Activity Assay (Method 1) | 0.036-0.144 U/ml | [4][5] |
| Recommended Transketolase Concentration in Activity Assay (Method 2) | 1.8-6.8 U/ml | [4][5] |
Experimental Protocols
Protocol 1: Fluorometric Transketolase Activity Assay
This protocol is a generalized procedure for measuring transketolase activity using a fluorometric assay kit.
-
Reagent Preparation: Prepare assay buffer, substrate mix, enzyme mix, and a standard solution according to the manufacturer's instructions.
-
Sample Preparation: For cell or tissue lysates, homogenize the sample in assay buffer and centrifuge to remove insoluble material. Determine the protein concentration of the supernatant.
-
Standard Curve Preparation: Prepare a dilution series of the standard (e.g., glyceraldehyde-3-phosphate) to generate a standard curve.
-
Reaction Setup:
-
Add samples, standards, and controls to the wells of a 96-well black microplate.
-
For inhibitor studies, pre-incubate the enzyme with this compound for a specified time (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate mix to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the transketolase activity in the samples by comparing the reaction rates to the standard curve.
Mandatory Visualization
Caption: this compound inhibits Transketolase in the Pentose Phosphate Pathway.
Caption: General workflow for this compound-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blotting assay of transketolase concentration in human hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing N3PT Off-Target Effects in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of N3PT in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT)[1]. Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP)[2]. This compound is pyrophosphorylated in cells and then binds to transketolase with a high affinity, exhibiting a dissociation constant (Kd) of 22 nM for the apo-enzyme[1].
Q2: Why is it important to consider off-target effects for this compound?
A2: While this compound is described as a selective inhibitor, it is crucial to experimentally verify its specificity in your model system. Off-target effects, where a compound interacts with proteins other than its intended target, can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity[2][3]. Thiamine (B1217682) analogs, in general, have the potential to interact with other thiamine diphosphate (B83284) (ThDP)-dependent enzymes[1][4].
Q3: What are the known on-target effects of this compound?
A3: By inhibiting transketolase, this compound is expected to disrupt the pentose phosphate pathway. This can lead to several downstream cellular effects, including:
-
Reduced production of NADPH: TKT activity is necessary for the production of NADPH, which is crucial for counteracting oxidative stress[5].
-
Inhibition of nucleic acid synthesis: The PPP is a major source of ribose-5-phosphate, a precursor for nucleotide biosynthesis.
-
Induction of apoptosis and cell cycle arrest: Inhibition of TKT has been shown to reduce cell viability, proliferation, and induce apoptosis in cancer cells[3][6].
-
Alterations in cellular signaling: TKT inhibition can impact pathways such as the Notch and STAT3 signaling pathways[3][7].
Q4: How can I differentiate between on-target and off-target effects of this compound?
A4: Several experimental strategies can be employed:
-
Use a structurally unrelated TKT inhibitor: If a different TKT inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to rescue the observed phenotype by overexpressing transketolase or supplementing with downstream metabolites of the PPP (e.g., nucleosides or NADPH).
-
Knockdown/knockout of the target: Compare the phenotype induced by this compound with that of TKT knockdown or knockout using techniques like siRNA or CRISPR.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to transketolase in a cellular context.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High level of cytotoxicity observed at concentrations expected to inhibit TKT. | 1. On-target toxicity: The cell line may be highly dependent on the pentose phosphate pathway for survival. 2. Off-target toxicity: this compound may be inhibiting other essential cellular proteins. | 1. Confirm on-target effect by rescuing with downstream metabolites of the PPP. 2. Perform a kinome or proteome-wide off-target screening to identify potential unintended targets. 3. Test this compound in a non-cancerous cell line to assess general cytotoxicity. |
| Inconsistent or unexpected experimental results. | 1. Compound instability or precipitation: this compound may not be stable or soluble in your experimental conditions. 2. Cell line-specific effects: The observed phenotype may be unique to the specific cellular context. 3. Activation of compensatory signaling pathways. | 1. Ensure proper storage and handling of this compound. Check for precipitation in your media. 2. Test the effect of this compound in multiple cell lines. 3. Use techniques like phosphoproteomics to identify activated compensatory pathways. |
| No observable phenotype after this compound treatment. | 1. Insufficient target engagement: The concentration of this compound may be too low, or the compound may not be entering the cells efficiently. 2. Cellular redundancy: The cells may have alternative pathways to compensate for TKT inhibition. 3. Low TKT expression: The cell line may have very low endogenous levels of transketolase. | 1. Perform a dose-response experiment. Confirm target engagement using CETSA. 2. Investigate the expression and activity of other metabolic pathways. 3. Verify TKT expression in your cell line by Western blot or qPCR. |
| Observed phenotype does not match known effects of TKT inhibition. | 1. Predominant off-target effect: The observed phenotype may be primarily driven by an off-target interaction. | 1. Perform a comprehensive off-target profiling (e.g., kinome scan). 2. Use a structurally unrelated TKT inhibitor to see if the phenotype is recapitulated. |
Quantitative Data
Table 1: this compound On-Target and Hypothetical Off-Target Profile
The following table summarizes the known on-target affinity of this compound and provides a hypothetical representation of off-target screening data for illustrative purposes. It is critical for researchers to perform their own selectivity profiling for this compound in their experimental system.
| Target | Target Class | Parameter | Value | Selectivity |
| Transketolase (TKT) | Metabolic Enzyme | Kd | 22 nM | On-Target |
| Kinase A | Tyrosine Kinase | IC50 | > 10,000 nM | Off-Target |
| Kinase B | Serine/Threonine Kinase | IC50 | 5,200 nM | Off-Target |
| Other ThDP-dependent Enzyme | Metabolic Enzyme | IC50 | 1,500 nM | Off-Target |
| GPCR X | G-protein coupled receptor | Ki | > 10,000 nM | Off-Target |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to transketolase in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549 or other cells with high TKT expression) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Data Analysis:
-
Plot the normalized band intensities against temperature to generate melting curves for both vehicle and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinome Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will use a suitable assay format, such as a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay (e.g., KinaseProfiler™).
-
Kinase Panel: this compound will be screened against a large panel of purified human kinases (often >400).
-
Data Generation: The assay will measure the binding affinity (Kd) or inhibitory activity (% inhibition at a given concentration or IC50) of this compound against each kinase in the panel.
-
Data Analysis and Reporting: The results are typically provided as a list of kinases with their corresponding binding or inhibition values. The data can be visualized using a dendrogram (kinome map) to illustrate the selectivity profile.
Visualizations
Caption: Experimental workflow for differentiating on-target vs. off-target effects of this compound.
Caption: this compound inhibits Transketolase, impacting downstream cellular pathways.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. journals.asm.org [journals.asm.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview [mdpi.com]
- 8. Transketolase (E7O4M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Transketolase Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Minimizing N3PT Toxicity in Animal Studies
Disclaimer: The following information is for research purposes only. N3PT (N3-pyridyl thiamine) is a potent transketolase inhibitor, and its toxicological properties have not been fully elucidated[1]. This guide provides general strategies for minimizing toxicity based on established principles of in vivo toxicology. All animal studies should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with novel compounds like this compound.
| Problem ID | Observed Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| This compound-T01 | Unexpected mortality or severe adverse events at predicted sub-lethal doses. | 1. Vehicle toxicity.2. Rapid administration causing acute toxicity.3. High susceptibility of the specific animal model (strain, age, health status).4. Formulation issues (e.g., precipitation in vivo). | 1. Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the administration medium[2].2. Administration Rate: Decrease the rate of administration for intravenous injections. For oral gavage, ensure the volume is appropriate for the animal's size[3].3. Dose Reduction: Start with a lower dose and perform a dose-range finding study to establish the maximum tolerated dose (MTD)[4].4. Formulation Check: Confirm the stability and solubility of your this compound formulation before administration. |
| This compound-T02 | Significant discrepancy between low in vitro cytotoxicity and high in vivo toxicity. | 1. Metabolic activation (bioactivation) of this compound into a toxic metabolite by the liver or other organs.2. Off-target effects not captured in the in vitro model.3. Drug distribution to sensitive tissues.4. Host immune response to the compound. | 1. Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: Measure the plasma concentrations of this compound and potential metabolites over time. This can help correlate exposure with toxicity[2].2. Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes to identify potential toxic metabolites.3. Histopathology: Perform a thorough histological examination of major organs (liver, kidney, spleen, heart, brain) to identify target organs of toxicity. |
| This compound-T03 | Signs of neurotoxicity (e.g., tremors, ataxia, lethargy). | 1. Direct action on the central or peripheral nervous system.2. Inhibition of essential neurological enzymes.3. Disruption of neurotransmitter systems. | 1. Behavioral Assessments: Implement a battery of behavioral tests (e.g., open field test, rotarod test) to quantify neurotoxic effects.2. Brain Tissue Analysis: Measure this compound concentrations in brain tissue to confirm blood-brain barrier penetration.3. Neurotransmitter Level Measurement: Analyze levels of key neurotransmitters (e.g., dopamine, serotonin) in different brain regions. |
| This compound-T04 | Elevated liver enzymes (ALT, AST) or kidney markers (BUN, creatinine). | 1. Direct hepatotoxicity or nephrotoxicity.2. Oxidative stress and cellular damage in the liver or kidneys.3. Inhibition of metabolic pathways essential for liver or kidney function. | 1. Co-administration of Protective Agents: Consider co-administering hepatoprotective (e.g., N-acetylcysteine) or nephroprotective agents, though this requires further validation[2].2. Hydration: Ensure animals are well-hydrated, as dehydration can worsen kidney damage[2].3. Biomarker Monitoring: Conduct regular blood sampling to monitor the progression of organ damage and assess the effectiveness of mitigation strategies. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of transketolase, an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway. It becomes pyrophosphorylated and then binds to apo-transketolase with a high affinity (Kd of 22 nM)[1]. By inhibiting this enzyme, this compound can interfere with cellular processes that require ribose-5-phosphate, such as nucleic acid synthesis.
Q2: What are the best practices for designing an this compound toxicity study to minimize animal use?
A2: Adhering to the 3Rs (Replacement, Reduction, and Refinement) is crucial. Strategies include:
-
Microsampling: Using techniques like volumetric absorptive microsampling (VAMS®) allows for the collection of small blood volumes (e.g., 10 μL), which can eliminate the need for separate satellite animal groups for toxicokinetic (TK) analysis. This can reduce animal numbers by over 50% in rodent studies[5][6].
-
Careful Cohort Design: Reviewing data from previous subacute studies can help in reducing the number of animals in control and recovery groups in chronic studies[5].
-
Virtual Control Groups: Emerging research is exploring the use of historical data and artificial intelligence to create virtual control groups, which could significantly reduce the number of control animals used in studies[7].
Q3: How should I select the initial dose for my first in vivo this compound study?
A3: Dose selection should be based on a combination of factors, including in vitro efficacy data and any available in silico or in vitro toxicity data. It is recommended to start with a dose-range finding study to determine the maximum tolerated dose (MTD)[4]. Ideally, you would test the expected therapeutic dose (scaled from in vitro data) and multiples of that dose (e.g., 10x, 100x)[4].
Q4: What are the critical parameters to monitor during an this compound toxicity study?
A4: Monitoring should be comprehensive and tailored to the expected effects of the compound. Key parameters include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Clinical Pathology: Periodic blood collection for hematology and clinical chemistry to assess organ function.
-
Histopathology: At the end of the study, a complete necropsy and histopathological examination of key organs should be performed.
Q5: My this compound formulation requires a non-standard vehicle. How can I be sure the vehicle itself is not causing toxicity?
A5: It is essential to conduct a vehicle-only control study in parallel with your main experiment[2]. The animals in this group should receive the same volume and administration route of the vehicle as the animals receiving this compound. This will allow you to distinguish the effects of this compound from any potential toxicity caused by the vehicle.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, with an equal number of males and females.
-
Group Allocation: Assign animals to at least 5 dose groups (e.g., 10, 30, 100, 300, 1000 mg/kg) and a vehicle control group (n=3-5 per group).
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Monitoring: Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-administration, and then daily for 14 days. Record body weights on days 0, 7, and 14.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Protocol 2: In Vivo Hepatotoxicity and Nephrotoxicity Assessment of this compound
Objective: To evaluate the potential of this compound to cause liver and kidney damage.
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign animals to a vehicle control group and at least three this compound dose groups (e.g., low, medium, and high doses based on the MTD study).
-
Administration: Administer this compound daily for a specified period (e.g., 7 or 14 days).
-
Sample Collection: Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.
-
Biochemical Analysis: Measure plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and creatinine.
-
Histopathology: At the end of the study, euthanize the animals and collect liver and kidney tissues. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound-induced toxicity.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: Logical relationship between in vitro and in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Proposed Best Practices For Optimizing The Number Of Animals In Toxicology Studies [drugdiscoveryonline.com]
- 7. Reducing the use of animals in toxicological research with data science and artificial intelligence - El·lipse [ellipse.prbb.org]
Technical Support Center: Refining N3PT Delivery Methods for In Vivo Research
Disclaimer: The compound "N3PT (Nicotinamide N-methyl-3-propionate-2,4,6-trideuteronicotinamide)" is not described in currently available public research. The following technical support guide is based on established best practices for the in vivo delivery of analogous compounds, including nicotinamide (B372718) derivatives, deuterated small molecules, and other hydrophobic agents. These recommendations are intended to provide a starting point for your research and may require optimization for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the first steps for developing an in vivo delivery strategy for a novel compound like this compound?
A1: The initial and most critical step is to determine the physicochemical properties of this compound, particularly its solubility and stability. As a likely hydrophobic molecule, assessing its solubility in a range of pharmaceutically acceptable vehicles is paramount. A tiered approach is recommended, starting with simple aqueous buffers and progressing to co-solvent systems and lipid-based formulations. Stability testing at different pH values and temperatures should be conducted in parallel to identify conditions that prevent degradation.
Q2: How does the deuteration of this compound potentially impact its in vivo delivery and pharmacokinetics?
A2: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter a drug's metabolic profile. This "kinetic isotope effect" can lead to slower metabolism, resulting in a longer half-life and increased exposure in the body.[1][2] While this is often a desirable trait, it does not typically change the fundamental delivery requirements of the molecule, such as the need for a solubilizing vehicle. However, the altered pharmacokinetics may necessitate adjustments to the dosing regimen.[1][3]
Q3: What are common challenges encountered when delivering hydrophobic compounds in vivo?
A3: The primary challenge with hydrophobic compounds is their poor aqueous solubility, which can lead to several issues:
-
Precipitation upon administration: The compound may be soluble in the formulation vehicle but precipitate when it comes into contact with the aqueous environment of the bloodstream or interstitial fluid.
-
Low bioavailability: Poor solubility can limit the absorption of the drug from the administration site.[4]
-
Inconsistent results: Variability in formulation preparation and administration can lead to inconsistent dosing and, consequently, high variability in experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during formulation. | - Solubility limit exceeded.- Incorrect solvent or pH.- Temperature sensitivity. | - Determine the maximum solubility in the chosen vehicle.- Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG300, Tween 80, Solutol HS 15).- Adjust the pH of the formulation if the compound's solubility is pH-dependent.- Prepare formulations at a controlled temperature. Consider gentle warming or sonication to aid dissolution, but check for compound stability. |
| Precipitation observed at the injection site or signs of embolism. | - Formulation is not stable in a physiological environment.- Injection rate is too fast. | - Test the formulation's stability upon dilution in phosphate-buffered saline (PBS) or plasma.- Consider using a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) or liposomes to encapsulate the hydrophobic compound.[4][5]- Administer the formulation slowly and ensure it is at body temperature. |
| High variability in efficacy or pharmacokinetic data between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal physiological differences. | - Ensure the formulation is homogenous. For suspensions, continuous stirring during dosing is crucial.- Use precise dosing techniques and ensure the full dose is administered.- Increase the number of animals per group to account for biological variability.- Acclimate animals properly before the study to reduce stress-related variations.[3] |
| Lower than expected efficacy. | - Poor bioavailability from the chosen route of administration.- Rapid metabolism or clearance.- The chosen animal model is not responsive. | - Conduct pharmacokinetic (PK) studies to determine the compound's concentration in plasma and target tissues over time.[3]- Consider alternative routes of administration (e.g., intravenous vs. oral).- If deuteration is intended to slow metabolism, confirm this with PK data. If clearance is still too rapid, a different delivery system (e.g., nanoparticles) may be needed to prolong circulation.[5]- Perform in vitro sensitivity assays on the cell lines used in the xenograft model. |
| Signs of toxicity (e.g., weight loss, lethargy). | - The compound itself is toxic at the administered dose.- The vehicle is causing toxicity. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group in all experiments.- Keep the concentration of organic solvents like DMSO to a minimum (ideally <10% of the final injection volume). |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound compound
-
Vehicles: Saline, PBS (pH 7.4), 10% DMSO in saline, 30% PEG300 in saline, 5% Tween 80 in saline, and a combination vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Vortex mixer
-
Centrifuge
-
HPLC or LC-MS/MS for quantification
Methodology:
-
Add an excess amount of this compound to a known volume of each vehicle in separate vials.
-
Vortex the vials for 2 minutes and then shake at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
The resulting concentration represents the solubility of this compound in that specific vehicle.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound following administration.
Materials:
-
This compound formulated in a suitable vehicle (determined from Protocol 1).
-
Experimental animals (e.g., C57BL/6 mice).
-
Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge
-
LC-MS/MS for bioanalysis.
Methodology:
-
Acclimate mice for at least one week before the study.[3]
-
Fast animals overnight prior to dosing.
-
Administer a single dose of the this compound formulation via the chosen route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[3]
-
Process the blood to separate plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
troubleshooting unexpected results in N3PT metabolic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N3PT in metabolic assays targeting transketolase activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a metabolic assay?
This compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). In a metabolic assay, this compound is used to probe the function of transketolase and its role in cellular metabolism. This compound, an analog of the TKT cofactor thiamine (B1217682), becomes pyrophosphorylated within the cell and then binds tightly to the enzyme, inhibiting its activity.[1] This inhibition blocks the conversion of xylulose-5-phosphate and ribose-5-phosphate (B1218738) to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, impacting downstream metabolic pathways.
Q2: What is the principle of a typical transketolase activity assay?
A common method for measuring transketolase activity is a coupled enzymatic assay. In this setup, the product of the transketolase reaction, glyceraldehyde-3-phosphate (G3P), is converted by a series of enzymes, ultimately leading to the oxidation of a detectable substrate, such as NADH to NAD+. The decrease in NADH concentration, which can be monitored by a decrease in absorbance at 340 nm, is proportional to the transketolase activity. Alternatively, fluorometric assays are available where a product of the coupled reaction converts a non-fluorescent probe into a fluorescent product. The increase in fluorescence is then proportional to the transketolase activity.
Q3: What are appropriate positive and negative controls for an this compound inhibition assay?
-
Positive Control (for inhibition): A known inhibitor of transketolase, other than this compound, can be used. Oxythiamine (B85929) is another well-characterized transketolase inhibitor.
-
Negative Control (No inhibition): A vehicle control, typically the solvent used to dissolve this compound (e.g., DMSO), should be added to the reaction in place of the inhibitor. This ensures that the solvent itself does not affect enzyme activity.
-
No Enzyme Control: A reaction mixture containing all components except the transketolase enzyme. This helps to determine the background signal.
-
No Substrate Control: A reaction mixture containing the enzyme and all other components except the substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate). This control helps to identify any non-specific signal generation.
Troubleshooting Unexpected Results
High Background Signal
A high background signal can mask the true enzymatic activity, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure water and buffers are free of contaminants. |
| Autofluorescence of this compound or other compounds | Run a control with the inhibitor in the absence of the enzyme to check for direct interference with the detection method. |
| Non-enzymatic degradation of substrates | Prepare substrate solutions fresh and store them on ice. Minimize the time reagents spend at room temperature. |
| Incorrect microplate type | For fluorescence assays, use black, opaque-bottom plates to minimize background fluorescence and well-to-well crosstalk. For absorbance assays, use clear plates.[2] |
| High enzyme concentration | An excessively high concentration of the enzyme preparation can sometimes lead to a higher background if it contains contaminating phosphatases or other enzymes. Use the lowest concentration of transketolase that provides a robust signal. |
Low or No Signal
A weak or absent signal can make it difficult to distinguish the enzymatic activity from the background noise.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure proper storage and handling of the transketolase enzyme. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control. |
| Suboptimal Reagent Concentrations | Titrate the enzyme and substrate concentrations to find the optimal conditions for a linear reaction rate. |
| Incorrect Incubation Time or Temperature | Optimize the reaction time to ensure the reaction is in the linear range. Ensure the assay is performed at the recommended temperature. |
| Degraded Reagents | Prepare fresh reagents, especially substrates and cofactors like thiamine pyrophosphate (TPP). |
| Presence of Inhibitors in the Sample | If testing biological samples, they may contain endogenous inhibitors. Include appropriate controls and consider sample purification steps. |
Inconsistent or Non-Reproducible Results
Variability between replicates can compromise the statistical significance of the results.
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variations. |
| Inconsistent Incubation Times | Use a multichannel pipette or a repeating pipette to start reactions simultaneously. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well by gently tapping the plate or using an orbital shaker. |
Experimental Protocols
Fluorometric Transketolase Activity Assay for this compound Inhibition
This protocol is adapted from a generic fluorometric transketolase assay and includes steps for evaluating the inhibitory effect of this compound.
Materials:
-
Transketolase (TKT) enzyme
-
This compound
-
TKT Assay Buffer
-
TKT Substrate Mix (containing xylulose-5-phosphate and ribose-5-phosphate)
-
TKT Developer Mix (containing coupling enzymes)
-
Fluorescent Probe
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in TKT Assay Buffer to achieve the desired final concentrations for the IC50 curve.
-
Prepare a master mix of the TKT Substrate Mix and TKT Developer Mix according to the manufacturer's instructions.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 10 µL of each this compound dilution (or vehicle control) to triplicate wells of the 96-well plate.
-
Add 10 µL of the diluted transketolase enzyme solution to each well.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 80 µL of the Substrate/Developer master mix to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes in kinetic mode.
-
Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot for each well.
-
Normalize Data: Subtract the average rate of the "no enzyme" control wells from all other wells to correct for background fluorescence.
-
Calculate Percent Inhibition: The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Vehicle Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of transketolase activity.
Visualizations
Caption: The Pentose Phosphate Pathway, highlighting the central role of Transketolase.
Caption: Experimental workflow for determining the IC50 of this compound in a transketolase assay.
References
Technical Support Center: Optimizing N3PT Treatment in vitro
Welcome to the technical support center for N3PT, a potent and selective transketolase inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for this compound treatment in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase. In the cell, this compound is pyrophosphorylated and then binds to the apo-transketolase enzyme (transketolase lacking its thiamine (B1217682) pyrophosphate cofactor) with a high affinity, exhibiting a dissociation constant (Kd) of 22 nM[1]. By inhibiting transketolase, this compound disrupts the pentose (B10789219) phosphate (B84403) pathway, a critical metabolic pathway involved in nucleotide synthesis and the production of NADPH for reductive biosynthesis and antioxidant defense.
Q2: What is a recommended starting incubation time for this compound in cell culture?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type, its metabolic rate, and the experimental endpoint being measured. For initial experiments, a time-course experiment is strongly recommended. Based on general principles for enzyme inhibitors, a starting range of 24 to 72 hours for cell-based assays is a reasonable starting point to observe effects on downstream events like cell viability or proliferation[2]. For more direct measurements of metabolic changes, shorter incubation times may be sufficient.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and potent effect, potentially reducing the required incubation time. Conversely, lower concentrations may require a longer incubation period to achieve the desired biological effect. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal concentration and incubation time for your specific experimental setup[2][3].
Q4: I am not observing a significant effect of this compound treatment. What are the potential causes?
A4: Several factors could contribute to a lack of a significant effect:
-
Suboptimal Incubation Time: The incubation period may be too short for the metabolic effects of transketolase inhibition to manifest in your chosen endpoint. Consider extending the incubation time (e.g., from 24 to 48 or 72 hours)[2].
-
Inappropriate Concentration: The concentration of this compound may be too low to effectively inhibit transketolase in your cell line. Perform a dose-response experiment to determine the optimal concentration.
-
Cellular Resistance: Some cell lines may have intrinsic resistance to metabolic inhibitors due to metabolic plasticity or alternative compensatory pathways.
-
Reagent Quality: Ensure that the this compound is of high purity and has been stored correctly according to the manufacturer's instructions to maintain its activity[1].
Q5: I am observing high levels of cytotoxicity with this compound treatment. How can I mitigate this?
A5: If you observe excessive cytotoxicity, consider the following adjustments:
-
Reduce Incubation Time: A shorter incubation period may be sufficient to achieve the desired inhibitory effect without causing widespread cell death[2].
-
Lower the Concentration: Perform a dose-response experiment to find a concentration that effectively inhibits the target without inducing excessive toxicity.
-
Assess Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | Perform a time-course experiment, measuring your endpoint at multiple time points (e.g., 12, 24, 48, 72 hours)[4]. |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations to determine the EC50 or IC50 for your cell line[2]. | |
| Cell line is resistant. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Inactive this compound reagent. | Verify the storage conditions and purity of your this compound stock. Prepare fresh solutions[1]. | |
| High cytotoxicity | Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify a window for maximal effect with minimal toxicity[4]. |
| This compound concentration is too high. | Lower the concentration of this compound. Refer to your dose-response curve to select a more appropriate concentration. | |
| Poor cell health prior to treatment. | Ensure cells are healthy and seeded at an appropriate density before starting the experiment. | |
| High variability between replicates | Inconsistent incubation times. | Use a timer and a standardized protocol to ensure precise and consistent incubation times for all samples[4]. |
| Inconsistent cell seeding. | Ensure uniform cell seeding across all wells or plates. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation period for this compound treatment by assessing cell viability at multiple time points.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells[2].
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the fixed concentration of this compound or vehicle control.
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours)[2].
-
Cell Viability Assessment: At the end of each incubation period, measure cell viability using a suitable assay (e.g., MTT, MTS, or a commercial luminescence-based assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control for each time point. Plot the cell viability as a function of incubation time. The optimal incubation time will be the shortest duration that achieves a potent and consistent inhibitory effect.
Protocol 2: Dose-Response Experiment
This protocol is designed to determine the optimal concentration of this compound at a fixed, predetermined incubation time.
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
This compound Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium to cover a broad range of concentrations (e.g., from nanomolar to micromolar). Include a vehicle control.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the predetermined optimal incubation time (determined from Protocol 1).
-
Cell Viability Assessment: Measure cell viability as described in Protocol 1.
-
Data Analysis: Plot cell viability as a function of this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits the biological process by 50%.
Data Presentation
Table 1: Example Time-Course Data for this compound Treatment (at a fixed concentration)
| Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| 12 | 95 ± 5 |
| 24 | 75 ± 6 |
| 48 | 50 ± 4 |
| 72 | 45 ± 5 |
| Note: This is example data and will vary depending on the cell line and experimental conditions. |
Table 2: Example Dose-Response Data for this compound Treatment (at a fixed incubation time of 48 hours)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 90 ± 4 |
| 1 | 70 ± 6 |
| 10 | 50 ± 3 |
| 100 | 20 ± 4 |
| Note: This is example data and will vary depending on the cell line and experimental conditions. |
Visualizations
Caption: Mechanism of this compound action and its downstream cellular effects.
Caption: Workflow for optimizing this compound incubation time and concentration.
References
Validation & Comparative
A Comparative Guide to N3PT and Oxythiamine as Transketolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent transketolase inhibitors: N3'-pyridylthiamine (N3PT) and oxythiamine (B85929). Transketolase is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a key role in cellular metabolism by producing precursors for nucleotide synthesis and NADPH for reductive biosynthesis.[1][2] Its inhibition is a significant area of research, particularly in oncology and infectious diseases. This document outlines the mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for assessing transketolase inhibition.
Mechanism of Action and Cellular Effects
Both this compound and oxythiamine are thiamine (B1217682) analogs that, upon cellular uptake, are pyrophosphorylated to their active forms. These active metabolites then compete with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the transketolase enzyme, thereby inhibiting its function.
Oxythiamine , a long-studied thiamine antagonist, is converted to oxythiamine pyrophosphate (OTPP). OTPP acts as a competitive inhibitor of transketolase.[3] Inhibition of transketolase by oxythiamine disrupts the non-oxidative PPP, leading to a reduction in the synthesis of ribose-5-phosphate, a crucial precursor for nucleotides. This can induce a G1 phase cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4][5] Furthermore, oxythiamine treatment has been shown to alter the expression of multiple proteins involved in cellular signaling pathways associated with apoptosis.[4]
This compound (N3'-pyridylthiamine) is a potent and selective transketolase inhibitor.[2] Similar to oxythiamine, it is pyrophosphorylated in cells to its active form, which then binds to transketolase. Inhibition of transketolase by this compound has been demonstrated to suppress the pentose phosphate pathway. Studies have shown that this compound can inhibit the proliferation and migration of cancer cells and may exert its effects by downregulating signaling pathways such as the Notch signaling pathway.[6][7]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound and oxythiamine on transketolase. It is important to note that the data is compiled from different studies and experimental conditions, which may affect direct comparability.
| Inhibitor | Parameter | Value | Enzyme Source | Reference |
| This compound | Kd | 22 nM | Apo-transketolase (lacking bound thiamine) | [2] |
| Oxythiamine | IC50 | 0.2 µM | Rat liver transketolase | [8] |
| IC50 | ~0.03 µM | Yeast transketolase | [8] | |
| IC50 | 14.95 µM | In MIA PaCa-2 cells (cell viability) | [9] | |
| Ki | 0.025 µM | Mammalian pyruvate (B1213749) dehydrogenase complex (for comparison) | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of transketolase by this compound and oxythiamine primarily impacts the Pentose Phosphate Pathway, leading to downstream effects on cellular processes.
Caption: Mechanism of this compound and Oxythiamine Inhibition of Transketolase.
The following diagram illustrates a typical experimental workflow for evaluating transketolase inhibitors.
Caption: Experimental Workflow for Transketolase Inhibition Assay.
Experimental Protocols
Accurate assessment of transketolase activity is crucial for comparing inhibitors. Below are detailed methodologies for common in vitro transketolase activity assays.
Fluorometric Transketolase Activity Assay
This assay measures the production of a fluorescent product that is enzymatically coupled to the transketolase reaction.[10]
Materials:
-
Transketolase enzyme (purified or in cell/tissue lysate)
-
This compound or Oxythiamine
-
Transketolase Assay Buffer
-
Transketolase Substrate Mix
-
Transketolase Developer
-
Transketolase Enzyme Mix
-
Fluorometric Probe
-
96-well white microplate
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: If using cell or tissue lysates, homogenize samples in Transketolase Assay Buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Reaction Setup:
-
Add samples (lysate or purified enzyme) to wells of a 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or oxythiamine.
-
Prepare a reaction mix containing Assay Buffer, Substrate Mix, Developer, Enzyme Mix, and Probe.
-
-
Measurement:
-
Add the reaction mix to each well to initiate the reaction.
-
Immediately begin measuring the fluorescence intensity at 37°C, with readings taken every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time).
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Colorimetric Transketolase Activity Assay
This method relies on the measurement of a colored product, often through the reduction of a tetrazolium salt.[11]
Materials:
-
Transketolase enzyme
-
This compound or Oxythiamine
-
Reaction Buffer (e.g., Tris-HCl)
-
Substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate)
-
Thiamine Pyrophosphate (TPP)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Colorimetric reagent (e.g., INT-violet)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add reaction buffer, TPP, substrates, and the transketolase enzyme.
-
For inhibitor screening, include various concentrations of this compound or oxythiamine.
-
-
Coupled Reaction:
-
The glyceraldehyde-3-phosphate produced by transketolase is converted in a series of reactions that lead to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength for the specific formazan product.
-
Data Analysis: Similar to the fluorometric assay, calculate percent inhibition and determine IC50 values.
Conclusion
References
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A colorimetric assay for screening transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N3PT: A Comparative Analysis of Specificity Against Other Thiamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N3-pyridyl thiamine (B1217682) (N3PT) with other notable thiamine analogs, focusing on their specificity as inhibitors of thiamine-dependent pathways. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, infectious diseases, and neurobiology.
Introduction to Thiamine Analogs
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes in central metabolism. These TPP-dependent enzymes, including transketolase (TK), pyruvate (B1213749) dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH), are vital for carbohydrate metabolism and the synthesis of pentoses for nucleic acids. Thiamine analogs are structurally similar molecules that can interfere with thiamine's transport, metabolism, or function, making them valuable research tools and potential therapeutic agents. This guide focuses on comparing the specificity of this compound to other well-characterized thiamine analogs like oxythiamine (B85929), pyrithiamine, and 3-deazathiamine.
Mechanism of Action of Thiamine Analogs
Most thiamine analogs exert their effects through one or more of the following mechanisms:
-
Inhibition of Thiamine Pyrophosphokinase (TPK): By competing with thiamine for TPK, these analogs can prevent the synthesis of the active cofactor, TPP.
-
Competitive Inhibition of TPP-Dependent Enzymes: After being pyrophosphorylated, these analogs can bind to the TPP-binding site on enzymes, thereby inhibiting their catalytic activity.
-
Inhibition of Thiamine Transporters: Analogs can block the uptake of thiamine into cells by competing for binding to thiamine transporters (ThTr1 and ThTr2).
The specificity of a given analog is determined by its relative affinity for these different targets.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and other thiamine analogs against various targets. It is important to note that direct comparison of absolute values between different studies should be done with caution, as experimental conditions may vary.
Table 1: Inhibition of Thiamine Pyrophosphate (TPP)-Dependent Enzymes
| Thiamine Analog | Enzyme Target | Organism/Tissue | Inhibition Constant (Kᵢ) | IC₅₀ | Citation(s) |
| This compound | Transketolase | - | 22 nM (Kd) | - | [1] |
| Oxythiamine-PP | Transketolase | Yeast | 0.03 µM | ~0.03 µM | [2] |
| Transketolase | Rat Liver | - | 0.02–0.2 µM | [2] | |
| Pyruvate Dehydrogenase Complex | Mammalian | 0.025 µM | - | [3][4] | |
| Pyrithiamine-PP | Transketolase | Yeast | 110 µM | - | [2] |
| 3-Deazathiamine-PP | Pyruvate Dehydrogenase Complex | Mammalian | 0.0026 µM | - | [3][4] |
| Pyruvate Decarboxylase | Zymomonas mobilis | <14 pM | - | [5] | |
| α-Ketoglutarate Dehydrogenase | Escherichia coli | ~5 nM | - | [5] |
Table 2: Anti-proliferative and Cytotoxic Activity
| Thiamine Analog | Cell Line / Organism | Activity | IC₅₀ | Notes | Citation(s) |
| This compound | Plasmodium falciparum | Antiplasmodial | 10-fold lower than oxythiamine | Activity is reduced by extracellular thiamine | [6][7][8] |
| Human Fibroblasts | Cytotoxicity | >17 times less toxic than oxythiamine | - | [6][7][8] | |
| Oxythiamine | Plasmodium falciparum | Antiplasmodial | - | - | [6][7][8] |
| Ehrlich's Ascites Tumor Cells | Anti-proliferative | - | Induces G1 cell cycle arrest | [9] | |
| HeLa Cells | Cytostatic | Significant | - | [3][4] | |
| 3-Deazathiamine | HeLa Cells | Cytostatic | Not significant | Poor cell permeability suggested | [3][4] |
Table 3: Inhibition of Thiamine Pyrophosphokinase (TPK)
| Thiamine Analog | Organism/Tissue | Inhibition Constant (Kᵢ) | Notes | Citation(s) |
| Pyrithiamine | - | 2–3 µM | More potent inhibitor than oxythiamine | [2] |
| Oxythiamine | - | 4.2 mM | Weak inhibitor | [2] |
Signaling Pathways and Cellular Effects
The inhibition of TPP-dependent enzymes by thiamine analogs has significant downstream consequences on cellular metabolism and signaling, ultimately leading to effects such as cell cycle arrest and apoptosis.
Pentose (B10789219) Phosphate (B84403) Pathway Inhibition and Cell Cycle Arrest
This compound and oxythiamine are potent inhibitors of transketolase, a key enzyme in the pentose phosphate pathway (PPP). Inhibition of this pathway depletes the cell's supply of ribose-5-phosphate, a crucial precursor for nucleotide synthesis. This disruption of nucleotide metabolism can lead to an arrest in the G1 phase of the cell cycle, thereby inhibiting cell proliferation[9][10].
References
- 1. researchgate.net [researchgate.net]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Mechanism of Action of N3PT, a Potent Transketolase Inhibitor, Across Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of N3PT, a selective transketolase inhibitor. Due to the limited publicly available data specifically on this compound's effects in different cell lines, this document establishes a validation workflow based on the known roles of its target, transketolase, in cellular metabolism and signaling. We present hypothetical comparative data and detailed experimental protocols to guide the investigation of this compound's efficacy and mechanism.
This compound (N3-pyridyl thiamine) is a potent and selective inhibitor of transketolase, an enzyme that plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] By inhibiting transketolase, this compound is expected to disrupt the production of ribose-5-phosphate, essential for nucleotide synthesis, and NADPH, a key cellular reductant.[1] This guide outlines the experimental approaches required to validate this mechanism in various cell lines and compares its potential effects with other metabolic inhibitors.
Comparative Efficacy of this compound and Other Metabolic Inhibitors
To assess the specific impact of this compound, its effects on cell viability should be compared with inhibitors of other key metabolic pathways. The following table presents a hypothetical dataset illustrating how the efficacy of this compound could be compared across different cancer cell lines with varying metabolic dependencies.
| Cell Line | This compound (Transketolase Inhibitor) IC50 (µM) | 2-Deoxy-D-glucose (Glycolysis Inhibitor) IC50 (µM) | BPTES (Glutaminase Inhibitor) IC50 (µM) |
| HCT-116 (Colon Carcinoma) | 5.2 | >100 | 15.8 |
| A549 (Lung Carcinoma) | 8.7 | 50.3 | >100 |
| MCF-7 (Breast Carcinoma) | 12.1 | 25.1 | 45.2 |
| PANC-1 (Pancreatic Carcinoma) | 4.8 | >100 | 8.9 |
Table 1: Hypothetical IC50 values of this compound and other metabolic inhibitors in various cancer cell lines. This table illustrates a potential scenario where cell lines like HCT-116 and PANC-1, known to be highly dependent on the pentose phosphate pathway, show greater sensitivity to this compound.
Validation of this compound's Mechanism of Action: Key Experiments
To confirm that this compound's cytotoxic effects are mediated through the inhibition of transketolase, a series of targeted experiments are necessary.
Transketolase Activity Assay
Direct measurement of transketolase activity in cell lysates following this compound treatment is the primary validation step. A decrease in enzyme activity would provide direct evidence of target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of the pentose phosphate pathway can trigger cellular stress and affect downstream signaling pathways. Western blotting can be used to assess changes in key proteins.
| Cell Line | Treatment | p-AMPK (Thr172) Expression | p-p53 (Ser15) Expression | Cleaved Caspase-3 Expression |
| HCT-116 | Vehicle | Baseline | Baseline | Baseline |
| This compound (5 µM) | ↑↑ | ↑ | ↑↑ | |
| A549 | Vehicle | Baseline | Baseline | Baseline |
| This compound (10 µM) | ↑ | ↑ | ↑ |
Table 2: Hypothetical Western Blot analysis results. This table shows the expected upregulation of stress and apoptosis markers, such as phosphorylated AMPK, phosphorylated p53, and cleaved caspase-3, in response to this compound treatment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on different cell lines.[2][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol details the procedure for analyzing protein expression changes in response to this compound treatment.[4][5][6]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time points. Include a vehicle-treated control group.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-p53, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[6]
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz illustrate the targeted signaling pathway and the experimental workflow.
Caption: this compound inhibits transketolase in the pentose phosphate pathway.
Caption: Workflow for validating this compound's mechanism of action.
References
Comparative Analysis of N3PT and Other Pentose Phosphate Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N3PT and other key inhibitors of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This document outlines their mechanisms of action, summarizes available quantitative data on their performance, and provides detailed experimental protocols for their evaluation.
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is essential for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a key reductant in biosynthetic processes and in protecting cells from oxidative stress, and for producing pentose sugars, which are precursors for nucleotide synthesis. Due to its central role in supporting cell growth and proliferation, the PPP is a significant target in the development of therapeutics for diseases such as cancer. This guide focuses on a comparative analysis of four notable PPP inhibitors: this compound, 6-Aminonicotinamide (6AN), Dehydroepiandrosterone (B1670201) (DHEA), and Polydatin.
Performance Comparison of PPP Inhibitors
Direct comparison of the potency of these inhibitors is challenging due to the limited availability of studies that evaluate them under the same experimental conditions. The following table summarizes the available quantitative data for each inhibitor. It is crucial to consider the different parameters (Kd, Ki, IC50, and EC50) and the specific experimental contexts when interpreting these values.
| Inhibitor | Target Enzyme | Parameter | Value | Cell Line/System | Reference |
| This compound | Transketolase (TKT) | Kd | 22 nM | Apo-transketolase (lacking bound thiamine) | [1] |
| 6-Aminonicotinamide (6AN) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Ki | 0.46 µM | NADP+-dependent G6PD | [2] |
| Dehydroepiandrosterone (DHEA) | Glucose-6-Phosphate Dehydrogenase (G6PD) | IC50 | > 10 µM | Human breast cancer cells (MCF-7 and MDA-MB-231) | [3] |
| Polydatin (Piceid) | Glucose-6-Phosphate Dehydrogenase (G6PD) | EC50 | 22 µM | Head and neck squamous cell carcinoma (UMSCC103) | [4] |
| Oxythiamine (B85929) | Transketolase (TKT) | IC50 | 14.95 µM | Pancreatic cancer cells (MIA PaCa-2) | [5][6] |
Note on Quantitative Data:
-
Kd (Dissociation Constant): Represents the concentration of the inhibitor at which half of the target enzyme is bound. A lower Kd indicates a higher binding affinity. This compound demonstrates a high affinity for transketolase.[1]
-
Ki (Inhibition Constant): Represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate. A lower Ki indicates a more potent inhibitor. 6AN is a potent competitive inhibitor of G6PD.[2]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of an enzyme by 50%. This value is dependent on the experimental conditions, including substrate concentration. The IC50 for DHEA's inhibition of G6PD appears to be highly cell-type and concentration-dependent.[3][7] Oxythiamine, another transketolase inhibitor, provides a point of comparison for this compound's potential cellular efficacy.[5][6]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. For Polydatin, this reflects its effect on cell viability in a cancer cell line.[4]
Mechanisms of Action
The inhibitors discussed target different key enzymes within the Pentose Phosphate Pathway, leading to a blockade of its critical functions.
-
This compound (N3-pyridyl thiamine): This compound is a potent and selective inhibitor of transketolase (TKT) , a key enzyme in the non-oxidative branch of the PPP.[1] this compound is pyrophosphorylated within the cell and then binds to transketolase.[1]
-
6-Aminonicotinamide (6AN): 6AN is a competitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the oxidative branch of the PPP.[2] It acts as an antimetabolite of nicotinamide.[2]
-
Dehydroepiandrosterone (DHEA): DHEA is an adrenal steroid that acts as an uncompetitive inhibitor of G6PD .[8] Its inhibitory effect can lead to reduced NADPH levels.[8] However, its effectiveness in cellular systems can be concentration-dependent.[3]
-
Polydatin (Piceid): This natural precursor of resveratrol (B1683913) also inhibits G6PD , leading to an increase in reactive oxygen species and subsequent cellular stress in cancer cells.[9][10][11]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of inhibition and the experimental procedures, the following diagrams are provided.
Caption: The Pentose Phosphate Pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of glucose-6-phosphate dehydrogenase inhibition in the antiproliferative effects of dehydroepiandrosterone on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHEA inhibits cell growth and induces apoptosis in BV-2 cells and the effects are inversely associated with glucose concentration in the medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the off-target effects of N3PT compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
N3PT (N3-pyridyl thiamine) has emerged as a potent and selective inhibitor of transketolase (TKT), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway.[1] Its mechanism of action, which involves competing with the natural co-factor thiamine (B1217682) pyrophosphate (TPP), has positioned it as a compound of interest for various research applications, including cancer and infectious diseases.[2][3] However, a thorough understanding of any small molecule's therapeutic potential and safety profile requires a rigorous assessment of its off-target effects. This guide provides a comparative overview of this compound and similar compounds, focusing on the methodologies used to evaluate off-target interactions and the importance of these assessments in preclinical development.
On-Target Activity of this compound and Analogs
This compound is a thiamine analog that, upon pyrophosphorylation within the cell, binds to the apo-transketolase with high affinity, exhibiting a dissociation constant (Kd) of 22 nM.[1] This potent inhibition of TKT disrupts the non-oxidative branch of the pentose phosphate pathway, which is crucial for the synthesis of nucleotide precursors and NADPH. The antiplasmodial activity of this compound has been shown to be competitive with thiamine, highlighting its on-target mechanism.[2][3]
Several other compounds operate through a similar mechanism of inhibiting thiamine-dependent enzymes. A comparison of their on-target activities is presented in Table 1.
| Compound | Target Enzyme(s) | Reported Potency | Key Characteristics |
| This compound | Transketolase (TKT) | Kd = 22 nM[1] | Potent and selective TKT inhibitor; thiamine analog.[1] |
| Oxythiamine | Thiamine Pyrophosphokinase (TPK), TPP-dependent enzymes | - | A well-studied thiamine analog that is pyrophosphorylated to inhibit TPP-dependent enzymes.[2][4] |
| Oroxylin A | Transketolase (TKT) | - | A natural flavonoid that directly targets and inhibits TKT.[5] |
| 3-Deazathiamine | TPP-dependent enzymes | - | Forms a tightly binding diphosphate (B83284) analog, inhibiting target enzymes.[4] |
The Imperative of Off-Target Profiling
While high on-target potency is desirable, the selectivity of a compound is equally critical for its safety and efficacy. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen side effects or even contribute to its therapeutic effect through polypharmacology.[6] For thiamine analogs like this compound, potential off-target effects could involve interactions with other thiamine-dependent enzymes or unrelated proteins, such as kinases. Given the structural conservation of ATP-binding sites across the human kinome, kinase profiling is a standard and crucial step in the preclinical safety assessment of many small molecules.[7][8]
Experimental Protocols for Assessing Off-Target Effects
A comprehensive evaluation of off-target effects employs a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments commonly used in preclinical drug development.
Kinome Scanning (e.g., KINOMEscan™)
This high-throughput competition binding assay is the gold standard for assessing the selectivity of a compound against a large panel of kinases.
-
Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[9]
-
Methodology:
-
A library of human kinases (often over 400) is utilized.
-
Each kinase is individually incubated with the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
After reaching equilibrium, the amount of kinase bound to the solid support is measured using qPCR.
-
Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Hits (significant interactions) can be further characterized by determining the dissociation constant (Kd) through dose-response curves.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the assessment of target engagement and off-target binding in a cellular context.
-
Principle: The binding of a ligand to a protein generally increases its thermal stability. CETSA measures the change in the thermal stability of proteins in the presence of a test compound.
-
Methodology:
-
Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After heating, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of each protein remaining in the soluble fraction is quantified using techniques like Western blotting for specific targets or mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates a direct interaction.
-
Phenotypic Screening
This approach assesses the broader cellular effects of a compound without a preconceived target.
-
Principle: High-content imaging or other cellular assays are used to monitor a wide range of cellular parameters (e.g., morphology, viability, signaling pathway activation) in response to compound treatment.
-
Methodology:
-
A diverse panel of cell lines is treated with the test compound across a range of concentrations.
-
Automated microscopy and image analysis software are used to quantify various phenotypic changes.
-
The resulting "phenotypic fingerprint" of the compound can be compared to those of compounds with known mechanisms of action to infer potential on- and off-targets.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of these complex processes, the following diagrams illustrate a typical kinase screening workflow and the central role of transketolase in the pentose phosphate pathway.
Caption: Workflow for KINOMEscan off-target profiling.
Caption: Role of Transketolase (TKT) in the Pentose Phosphate Pathway.
Conclusion and Future Directions
This compound is a valuable research tool due to its potent and selective inhibition of transketolase. While current data strongly supports its on-target mechanism, comprehensive, publicly available off-target profiling data, such as a full kinome scan, remains to be published. For the continued development of this compound or any of its analogs as potential therapeutic agents, a thorough assessment of their selectivity profile is paramount. The experimental protocols outlined in this guide provide a roadmap for such an evaluation. Future studies should aim to generate and publish this critical data to enable a complete understanding of the pharmacological profile of this compound and to facilitate its safe and effective translation into clinical applications. Researchers utilizing this compound should be mindful of the potential for off-target effects and consider validating their findings with complementary approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification and characterization of thiamine analogs with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel transketolase inhibitor oroxylin A suppresses the non‐oxidative pentose phosphate pathway and hepatocellular carcinoma tumour growth in mice and patient‐derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
N3PT in Preclinical Oncology: A Comparative Analysis of Transketolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical anti-tumor effects of N3PT with the alternative transketolase inhibitor, Oxythiamine.
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route in cancer cells, supplying them with building blocks for nucleotide synthesis and reducing power in the form of NADPH to combat oxidative stress. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a promising target for anti-cancer therapies. This guide provides a comparative overview of the preclinical data for this compound, a potent TKT inhibitor, and Oxythiamine, a well-studied thiamine (B1217682) antagonist that also targets TKT.
Mechanism of Action: Targeting Transketolase
Both this compound and Oxythiamine function as competitive inhibitors of transketolase. They are thiamine analogs that, once pyrophosphorylated, bind to the enzyme and block its function. This inhibition is intended to disrupt the non-oxidative PPP, thereby limiting the production of ribose-5-phosphate, a crucial precursor for DNA and RNA synthesis, and ultimately hindering cancer cell proliferation.
N3PT: A Novel Approach to Combat Drug-Resistant Cancers? A Comparative Guide
The emergence of drug resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. Researchers are in constant pursuit of novel therapeutic agents that can overcome these resistance mechanisms. N3PT, a potent and selective inhibitor of the enzyme transketolase, represents a promising, albeit under-researched, candidate in this arena. This guide provides a comparative analysis of this compound's potential efficacy, drawing on available data for transketolase inhibitors and contrasting it with standard chemotherapeutic agents in drug-resistant cancer cell lines.
This compound: Targeting Cancer Metabolism
This compound is a synthetic thiamine (B1217682) analog that functions as a powerful and specific inhibitor of transketolase[1]. This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and NADPH, a molecule vital for antioxidant defense and cellular biosynthesis. By blocking transketolase, this compound aims to disrupt these fundamental processes, thereby impeding cancer cell proliferation and survival.
However, direct evidence of this compound's efficacy, particularly in drug-resistant cancer models, is currently limited. An in vivo study using HCT-116 human colon cancer cells in nude mice showed that while this compound effectively inhibited transketolase activity, it did not translate into significant anti-tumor effects[1]. This suggests that some cancer cells may possess or develop alternative metabolic pathways to generate the necessary components for survival, highlighting the complexity of targeting cancer metabolism.
Transketolase Inhibition: A Broader Perspective
To understand the potential of this compound, it is insightful to examine other transketolase inhibitors that have been more extensively studied.
Oxythiamine (B85929) , another thiamine analog, has demonstrated anti-cancer effects in various models. In pancreatic cancer cells, oxythiamine treatment led to the alteration of multiple signaling pathways associated with apoptosis (programmed cell death)[2][3]. It has also been shown to suppress the non-oxidative synthesis of ribose, a key sugar for nucleotide production, and induce a G1 phase arrest in the cell cycle, ultimately leading to apoptosis[2][3].
More compelling evidence for the utility of transketolase inhibition in drug resistance comes from studies on Chaetocin (B1668567) , a natural compound. Research has shown that cisplatin-resistant non-small cell lung cancer (NSCLC) cells (A549/DDP and H460/DDP) exhibit higher expression of transketolase and are more susceptible to the cytotoxic effects of chaetocin compared to their cisplatin-sensitive counterparts. This increased sensitivity in resistant cells suggests that their metabolic rewiring makes them more dependent on the PPP, creating a vulnerability that can be exploited by transketolase inhibitors. Mechanistically, chaetocin was found to inhibit the PI3K/Akt signaling pathway, a critical pro-survival pathway often upregulated in cancer.
Furthermore, studies on colorectal cancer have indicated that inhibiting transketolase can suppress cell proliferation and migration and induce apoptosis, effects that are associated with the downregulation of the Notch signaling pathway[4][5].
Performance Comparison: Transketolase Inhibitors vs. Standard Chemotherapeutics
To contextualize the potential of this compound, it is essential to compare its proposed mechanism against the known efficacy and resistance profiles of standard-of-care chemotherapies. The following tables summarize the half-maximal inhibitory concentration (IC50) values—a measure of drug potency—for doxorubicin (B1662922) and cisplatin (B142131) in sensitive and resistant cancer cell lines. A lower IC50 value indicates a more potent drug.
Table 1: Doxorubicin Efficacy in Breast Cancer Cell Lines
| Cell Line | Phenotype | IC50 of Doxorubicin |
| MCF-7 | Sensitive | 0.68 µM[6], 9.908 µM[7] |
| MCF-7/ADR | Doxorubicin-Resistant | 1.9 µM[8], 13.39 µM[7] |
Table 2: Cisplatin Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Phenotype | IC50 of Cisplatin |
| A549 | Sensitive | 4.97 µg/mL[9], 5.02 µg/mL[10] |
| A549/DDP | Cisplatin-Resistant | 17.06 µg/mL[10] |
As the data illustrates, drug-resistant cell lines require significantly higher concentrations of conventional chemotherapeutics to achieve the same level of growth inhibition as their sensitive counterparts. The potential of transketolase inhibitors like this compound lies in their ability to target a different aspect of cancer cell biology—metabolism—which may not be affected by the resistance mechanisms that render traditional chemotherapy ineffective. The finding that cisplatin-resistant cells can be more sensitive to the transketolase inhibitor chaetocin offers a promising rationale for this approach.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.
Caption: Putative inhibition of the PI3K/Akt pathway by transketolase inhibitors.
Caption: A generalized experimental workflow for evaluating anti-cancer drug efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments discussed.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Propidium Iodide (PI) Staining: Add 5 µL of a PI solution to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Separate the proteins based on their molecular weight by running the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
While direct experimental evidence for the efficacy of this compound in drug-resistant cancer cell lines is still lacking, the available data on other transketolase inhibitors suggest that targeting the pentose phosphate pathway is a valid and promising strategy. The observation that some drug-resistant cancer cells exhibit increased sensitivity to transketolase inhibition indicates a potential therapeutic window. Further research is imperative to determine the IC50 values of this compound across a panel of sensitive and drug-resistant cancer cell lines and to elucidate the specific signaling pathways it modulates. Such studies will be critical in positioning this compound as a potential new weapon in the arsenal (B13267) against drug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer [frontiersin.org]
- 5. Inhibition of Transketolase Improves the Prognosis of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
N3PT: A Potent Antiplasmodial Agent Targeting the Thiamine Biosynthesis Pathway in Plasmodium
A Comparative Analysis of N-3-pyridinyl-N'-(3-trifluoromethylphenyl)thiourea (N3PT) Against Diverse Plasmodium Strains and Standard Antimalarials
The emergence and spread of drug-resistant Plasmodium strains necessitate the urgent development of novel antimalarial agents with unique mechanisms of action. N-3-pyridinyl-N'-(3-trifluoromethylphenyl)thiourea (this compound), a thiamine (B1217682) analog, has demonstrated significant antiplasmodial activity against multiple Plasmodium species. This guide provides a comprehensive comparison of this compound's efficacy against various Plasmodium strains, benchmarked against the established antimalarial drugs oxythiamine (B85929), chloroquine, and artemisinin. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation malaria therapies.
In Vitro Antiplasmodial Activity
This compound exhibits potent inhibitory activity against the human malaria parasites Plasmodium falciparum and Plasmodium knowlesi. Its efficacy is notably superior to that of oxythiamine, another thiamine analog. The antiplasmodial activity of this compound is influenced by the external thiamine concentration, indicating a competitive mechanism within the thiamine metabolic pathway.
| Compound | Plasmodium Strain | IC50 (µM) | Conditions |
| This compound | P. falciparum (3D7) | 0.36 ± 0.03 | Thiamine-free medium |
| 0.81 ± 0.07 | 2.97 µM Thiamine | ||
| 4.7 ± 0.4 | 297 µM Thiamine | ||
| P. knowlesi | - | Active | |
| Oxythiamine | P. falciparum (3D7) | 5.0 ± 0.5 | Thiamine-free medium |
| 50 ± 3 | 2.97 µM Thiamine | ||
| 271 ± 19 | 297 µM Thiamine | ||
| Chloroquine | P. falciparum (3D7, CQ-sensitive) | 0.01 - 0.02 | - |
| P. falciparum (Dd2, CQ-resistant) | 0.1 - 0.4 | - | |
| P. falciparum (K1, CQ-resistant) | 0.2 - 0.5 | - | |
| Artemisinin | P. falciparum (3D7) | 0.005 - 0.015 | - |
| P. falciparum (Dd2) | 0.003 - 0.01 | - | |
| P. falciparum (K1) | - | - |
Note: IC50 values for Chloroquine and Artemisinin are compiled from various studies and are presented as a range to reflect inter-laboratory variability. A direct head-to-head comparison of this compound with Chloroquine and Artemisinin in the same study is not yet available in the reviewed literature.
In Vivo Antiplasmodial Efficacy
In preclinical studies using a murine malaria model, this compound has demonstrated significant in vivo antiplasmodial activity against Plasmodium berghei. Treatment with this compound resulted in a dose-dependent reduction in parasitemia and an extension of survival time in infected mice.
| Compound | Plasmodium Strain | Host | Dosage (mg/kg/day) | Route | % Parasitemia Reduction |
| This compound | P. berghei (ANKA) | Mouse | 100 | Intraperitoneal | Significant |
| 200 | Intraperitoneal | Dose-dependent, significant |
Mechanism of Action: Targeting Thiamine Pyrophosphokinase (TPK)
This compound exerts its antiplasmodial effect by targeting the parasite's thiamine utilization pathway. It acts as a competitive inhibitor of thiamine pyrophosphokinase (TPK), the enzyme responsible for converting thiamine into its active form, thiamine pyrophosphate (TPP). TPP is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. By inhibiting TPK, this compound disrupts these vital metabolic processes, leading to parasite death.[1] This mechanism is distinct from that of many current antimalarials, suggesting that this compound could be effective against drug-resistant parasite strains.
Caption: this compound inhibits the essential parasite enzyme TPK.
Experimental Protocols
In Vitro Antiplasmodial Assay
The in vitro antiplasmodial activity of this compound is typically assessed using a SYBR Green I-based fluorescence assay. This method measures parasite proliferation by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium consists of RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Drug Susceptibility Assay: Asynchronous parasite cultures with a parasitemia of ~0.5% and 2% hematocrit are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.
-
DNA Quantification: After incubation, the plates are frozen at -80°C. Lysis buffer containing SYBR Green I is then added to each well. The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 Determination: The 50% inhibitory concentration (IC50) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
In Vivo Antiplasmodial Assay (Peter's 4-Day Suppressive Test)
The in vivo efficacy of this compound is evaluated using the 4-day suppressive test in a murine model of malaria.[2][3]
-
Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes (1 x 10⁷ parasitized red blood cells).
-
Treatment: Two hours post-infection, the mice are treated with the test compound daily for four consecutive days. This compound is typically administered intraperitoneally. A control group receives the vehicle, and a positive control group is treated with a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated for each dose level relative to the untreated control group.
Conclusion
This compound demonstrates potent antiplasmodial activity against multiple Plasmodium species through a mechanism that is distinct from many existing antimalarial drugs. Its superior efficacy compared to the related compound oxythiamine and its in vivo activity highlight its potential as a lead compound for the development of a new class of antimalarials. Further studies are warranted to evaluate its efficacy against a broader range of drug-resistant clinical isolates and to optimize its pharmacokinetic and pharmacodynamic properties. The unique mode of action of this compound offers a promising avenue to combat the growing threat of antimalarial drug resistance.
References
- 1. Targeting Thiamine (Vitamin B1) Metabolism and Utilisation in Plasmodium [openresearch-repository.anu.edu.au]
- 2. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-day suppressive test: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Essential Guide to N3PT: Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of N3PT (N3-pyridyl thiamine), a potent and selective transketolase inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Operational and Disposal Plans
Proper management of this compound in the laboratory, from receipt to disposal, is critical. The following procedures provide a step-by-step guide for safe handling and waste management.
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1][2][3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term storage of stock solutions, aliquoting is recommended to avoid repeated freeze-thaw cycles.[5]
Quantitative Data Summary
| Parameter | Value | Notes |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[5] | Sealed storage, away from moisture.[5] |
| Solubility | 8 mg/mL (23.79 mM) in a solution of 45% PEG300, 5% Tween-80, and 50% Saline[5] | Ultrasonic assistance may be needed for dissolution.[5] |
| Binding Affinity (Kd) | 22 nM (Apo-TK, transketolase lacking bound thiamine)[5] | This compound is pyrophosphorylated before binding to transketolase.[5] |
Disposal Workflow:
The proper disposal of this compound and its associated waste is paramount. The following workflow diagram outlines the necessary steps.
Caption: This diagram outlines the proper segregation, collection, labeling, and disposal process for this compound waste.
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, separate this compound waste into solid, liquid, and sharps waste streams.
-
Solid Waste: Includes unused this compound powder, contaminated gloves, pipette tips, and other labware.
-
Liquid Waste: Consists of unused this compound solutions.
-
Sharps Waste: Any contaminated needles or other sharp objects.
-
-
Containment:
-
Place solid waste into a designated, leak-proof hazardous waste container.
-
Collect liquid waste in a compatible, sealed container. Avoid mixing with other chemical waste to prevent unknown reactions.
-
Dispose of sharps in a puncture-resistant sharps container.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound" or "N3-pyridyl thiamine"), and the approximate quantity.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until disposal.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Experimental Protocols
In Vivo Transketolase Inhibition Study:
The following is a summary of an in vivo experimental protocol to assess the inhibitory effect of this compound on transketolase activity in tumor-bearing mice.[5]
-
Animal Model: HCT-116 tumor-bearing nude mice are used.[5]
-
Preparation of this compound Solution: A stock solution of this compound is prepared. For in vivo administration, a working solution is made, which may involve solvents such as PEG300, Tween-80, and saline.[5] It is recommended to prepare fresh solutions and use them promptly.[5]
-
Administration: this compound is administered intravenously (i.v.) at a dosage of 100 mg/kg, twice a day, for two weeks.[5]
-
Endpoint: The primary endpoint is the measurement of transketolase activity in blood, spleen, and tumor cells.[6]
-
Results: This protocol has been shown to decrease transketolase activity.[5]
Signaling Pathway
Mechanism of Action of this compound as a Transketolase Inhibitor:
This compound acts as a thiamine (B1217682) antagonist to inhibit the enzyme transketolase, a key component of the pentose (B10789219) phosphate (B84403) pathway.[6]
Caption: This diagram illustrates how this compound is activated and subsequently inhibits transketolase, a key enzyme in the pentose phosphate pathway.
By providing this detailed information, we aim to be your preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.
References
- 1. chem-on.co.id [chem-on.co.id]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. valudor.com [valudor.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
